2-(2,4-Difluorophenyl)butanoic acid
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-7(10(13)14)8-4-3-6(11)5-9(8)12/h3-5,7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKCOCOCOMZFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703360 | |
| Record name | 2-(2,4-Difluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-78-7 | |
| Record name | 2-(2,4-Difluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)butanoic Acid and its Structural Isomers
An Important Note on Chemical Identification: A definitive CAS (Chemical Abstracts Service) number for 2-(2,4-Difluorophenyl)butanoic acid was not readily identifiable in a comprehensive search of chemical databases. This may indicate that this specific isomer is not widely synthesized or commercially available. This guide will therefore focus on its closely related and more extensively documented structural isomers, providing a technical overview for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are likely applicable to the study of 2-(2,4-Difluorophenyl)butanoic acid, should it be synthesized.
Introduction to Difluorophenylalkanoic Acids
Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Difluorophenylalkanoic acids, a class of compounds characterized by a difluorinated phenyl ring attached to an alkanoic acid backbone, are important building blocks in the synthesis of various pharmaceuticals. This guide provides a detailed examination of the properties, synthesis, and applications of key structural isomers of the nominal topic compound.
Physicochemical Properties of Related Isomers
The position of the difluorophenyl group on the butanoic acid chain, as well as the substitution pattern of the fluorine atoms on the phenyl ring, significantly influences the compound's properties. A summary of the available data for key isomers is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-(2,4-Difluorophenyl)butanoic acid | 1042815-69-9 | C₁₀H₁₀F₂O₂ | 200.18 | - |
| 4-(2,4-Difluorophenyl)butanoic acid | 110931-78-7 | C₁₀H₁₀F₂O₂ | 200.18 | - |
| 2-(2,6-Difluorophenyl)butanoic acid | 359828-70-9 | C₁₀H₁₀F₂O₂ | 200.18 | Purity: ≥95%; Storage: 2-8°C, sealed and dry[1] |
| 2-(3,4-Difluorophenyl)butanoic acid | 1226167-09-4 | C₁₀H₁₀F₂O₂ | 200.18 | Purity: ≥95%; Storage: 2-8°C, sealed and dry[2] |
| (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid | 1336324-29-8 | C₁₀H₁₁F₂NO₂ | - | -[3] |
| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6 | C₁₀H₈F₂O₃ | 214.17 | Useful research compound[4][5][6] |
Synthesis of Difluorophenylalkanoic Acids
The synthesis of difluorophenylalkanoic acids can be achieved through various organic chemistry methodologies. A general and adaptable synthetic approach often involves the coupling of a difluorophenyl-containing starting material with a butanoic acid synthon.
General Synthetic Strategy: A Hypothetical Approach
A plausible synthetic route to 2-(2,4-difluorophenyl)butanoic acid could involve the alkylation of a 2,4-difluorophenylacetonitrile derivative followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of a Phenylalkanoic Acid Derivative
This protocol is adapted from a general procedure for the synthesis of related compounds and should be optimized for the specific target molecule.
Materials:
-
2,4-Difluorophenylacetonitrile
-
Ethyl bromide
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add a solution of 2,4-difluorophenylacetonitrile (1 equivalent) in anhydrous THF to the suspension. d. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. e. Cool the mixture back to 0°C and add ethyl bromide (1.2 equivalents) dropwise. f. Allow the reaction to proceed at room temperature overnight. g. Quench the reaction by the slow addition of water. h. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Hydrolysis: a. Reflux the crude product from the alkylation step with an excess of a 10% aqueous solution of sodium hydroxide for several hours until the reaction is complete (monitored by TLC). b. Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material. c. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. d. Extract the carboxylic acid product with diethyl ether. e. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the product by recrystallization or column chromatography.
Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid.
Applications in Drug Development and Research
While specific applications for 2-(2,4-Difluorophenyl)butanoic acid are not documented, its structural motifs are present in various biologically active molecules. Butanoic acid and its derivatives have been investigated for a range of biological activities[7][8].
Potential as an Intermediate in Pharmaceutical Synthesis
Compounds with the difluorophenyl moiety are crucial in the development of various drugs. For instance, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes[9]. It is plausible that 2-(2,4-Difluorophenyl)butanoic acid could serve as a valuable building block for novel therapeutic agents.
Role in Cancer Research
Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties against triple-negative breast cancer, prostate cancer, and melanoma cell lines[10]. This highlights the potential of the 2,4-difluorophenyl group in the design of new anticancer agents.
Diagram of a Potential Biological Target Pathway
Caption: Hypothetical inhibition of a cancer cell signaling pathway.
Safety and Handling
For all difluorophenylalkanoic acids, appropriate safety precautions should be taken. While a specific Material Safety Data Sheet (MSDS) for 2-(2,4-Difluorophenyl)butanoic acid is not available, the safety profiles of related compounds provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[11][12][13].
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a chemical fume hood[12][14].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[12]. Store at room temperature or as specified (e.g., 2-8°C for some isomers)[1].
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[11][12].
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing[11][12].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[11].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention[11][13].
-
Hazard Identification:
-
Many related butanoic acid derivatives are classified as harmful if swallowed and can cause severe skin burns and eye damage[11][13][15]. They may also cause respiratory irritation[13][15].
Conclusion
While 2-(2,4-Difluorophenyl)butanoic acid is not a widely cataloged compound, the study of its structural isomers provides valuable insights for researchers in medicinal chemistry and drug development. The difluorophenylalkanoic acid scaffold is a promising platform for the design of novel therapeutic agents. Further research into the synthesis and biological evaluation of 2-(2,4-Difluorophenyl)butanoic acid is warranted to explore its potential applications.
References
Sources
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- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid | CAS 110931-77-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6 | Benchchem [benchchem.com]
- 6. anaxlab.com [anaxlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of the Difluorophenyl Moiety
An In-depth Technical Guide to 2,4-Difluorophenylacetic Acid Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 2,4-difluorophenylacetic acid framework, in particular, has emerged as a privileged substructure, serving as a critical intermediate and foundational building block for a diverse array of therapeutic agents.[1] The unique electronic properties of the difluorinated phenyl ring impart significant advantages, including enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets.[2][3] These attributes often translate into superior pharmacokinetic and pharmacodynamic profiles for drug candidates.[2]
This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the fundamental physicochemical properties, synthetic methodologies, and broad pharmacological applications of 2,4-difluorophenylacetic acid derivatives. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a practical and trustworthy resource for harnessing the full potential of this versatile chemical scaffold.
Core Physicochemical Properties and Structural Rationale
The parent compound, 2,4-difluorophenylacetic acid, is a solid at room temperature with a melting point between 115-118 °C.[4] Its molecular structure and key properties are foundational to its utility in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [5][6][7] |
| Molecular Weight | 172.13 g/mol | [5][6][7] |
| CAS Number | 81228-09-3 | [4][5] |
| Form | Solid | |
| Melting Point | 115-118 °C | [4] |
The two fluorine atoms on the phenyl ring are the key to the scaffold's advantageous properties. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within the aromatic ring. This has several critical consequences for drug design:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. Replacing these hydrogens with fluorine can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2][8]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's binding pocket.[2] This can lead to a significant increase in binding affinity and target selectivity.
-
Modulation of pKa: The electron-withdrawing nature of fluorine atoms can influence the acidity of nearby functional groups. In the case of 2,4-difluorophenylacetic acid, the pKa of the carboxylic acid is lowered, which can affect the molecule's ionization state, solubility, and ability to cross biological membranes.
Synthetic Strategies and Methodologies
The synthesis of derivatives from 2,4-difluorophenylacetic acid typically involves the activation of the carboxylic acid group to facilitate reactions with various nucleophiles, such as amines or alcohols, leading to the formation of amides and esters, respectively. This versatility allows for the creation of large libraries of compounds for screening.
A common and fundamental approach is the formation of an amide bond, a staple reaction in medicinal chemistry.
Caption: General workflow for synthesizing amide derivatives.
Experimental Protocol: Synthesis of N-Benzyl-2-(2,4-difluorophenyl)acetamide
This protocol describes a standard procedure for synthesizing an amide derivative, a common structural motif in pharmacologically active compounds.[2]
1. Acid Chloride Formation (Activation Step):
- To a solution of 2,4-difluorophenylacetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is a potent electrophile primed for nucleophilic attack. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
- Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,4-difluorophenylacetyl chloride.
2. Amide Bond Formation (Nucleophilic Substitution):
- Dissolve the crude acyl chloride in anhydrous dichloromethane.
- In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane.
- Slowly add the acyl chloride solution to the amine solution at 0 °C.
- Causality: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. The triethylamine acts as a scavenger for the HCl byproduct, preventing the protonation of the amine and driving the reaction to completion.[2]
- Stir the reaction at room temperature for 4-6 hours.
3. Work-up and Purification:
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2-(2,4-difluorophenyl)acetamide.
4. Characterization:
- Confirm the structure and purity of the final product using techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[5]
Pharmacological Activities and Therapeutic Applications
The 2,4-difluorophenylacetic acid scaffold is a key component in compounds across a wide range of therapeutic areas, demonstrating its versatility and importance in drug discovery.[1]
| Therapeutic Area | Target/Mechanism of Action | Example Class/Drug | Reference |
| Anti-inflammatory/Analgesic | Reversible Cyclooxygenase (COX) Inhibition | Diflunisal | [3] |
| Antifungal | Inhibition of Fungal Cytochrome P450 (CYP51) | Fluconazole Analogs | [9] |
| Anticancer | B-Raf(V600E) Kinase Inhibition | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | [9] |
| Antidiabetic | Key intermediate for Sitagliptin synthesis | 2,4,5-trifluorophenylacetic acid | [10] |
| Antiviral | SARS-CoV-2 Main Protease (Mpro) Inhibition | Nirmatrelvir (Paxlovid) | [11] |
This structural motif is prevalent in drugs targeting enzymes like kinases and cyclooxygenases, as well as in agents designed to combat fungal and viral pathogens.[2][3][9]
Case Study: Diflunisal - A Classic Anti-Inflammatory Agent
Diflunisal, chemically known as 5-(2',4'-difluorophenyl)salicylic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) that exemplifies the successful application of this scaffold.[3] It was developed through the systematic investigation of over 500 salicylic acid analogs to find a more potent and longer-lasting alternative to aspirin.
Mechanism of Action: Diflunisal is a reversible inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking this pathway, Diflunisal effectively reduces inflammation and provides analgesia.[3]
Caption: Mechanism of Diflunisal via COX enzyme inhibition.
The Role of the 2,4-Difluorophenyl Group in Diflunisal:
-
Enhanced Potency: The addition of the difluorophenyl group at the C5 position of salicylic acid created a molecule that is approximately 5 to 10 times more potent than aspirin in anti-inflammatory models.[3]
-
Increased Lipophilicity & Duration of Action: The fluorinated ring significantly improves the molecule's lipophilicity, contributing to a longer duration of action compared to its parent compound.[3]
-
Metabolic Stability: The difluorophenyl group itself is metabolically stable, preventing rapid degradation and contributing to the drug's extended half-life.[3]
-
Improved Safety Profile: Unlike aspirin, which has an O-acetyl group that can cause irreversible inhibition and gastrointestinal issues, Diflunisal is a reversible inhibitor with a lower potential for gastric irritation.[3]
Challenges and Future Directions
While the 2,4-difluorophenylacetic acid scaffold offers numerous advantages, challenges remain. The synthesis of complex derivatives can be multi-stepped and require careful optimization. Furthermore, achieving high selectivity for a specific biological target while minimizing off-target effects is a perpetual challenge in drug design.
Future research is likely to focus on several key areas:
-
Novel Therapeutic Targets: Exploring the application of this scaffold in developing inhibitors for new classes of enzymes or modulators for different receptors.
-
Advanced Drug Delivery: Incorporating these derivatives into advanced drug delivery systems to improve tissue-specific targeting and reduce systemic side effects.
-
Combating Drug Resistance: Designing next-generation derivatives that can overcome resistance mechanisms, particularly in oncology and infectious diseases.
-
PET Imaging: The use of fluorine-18, a positron-emitting isotope, allows for the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging, enabling non-invasive study of drug distribution and target engagement in vivo.
Conclusion
The 2,4-difluorophenylacetic acid core is more than just a chemical intermediate; it is a strategically vital scaffold that has consistently proven its value in the discovery and development of effective therapeutic agents. Its ability to confer enhanced metabolic stability, potent biological activity, and favorable pharmacokinetic properties makes it an indispensable tool for medicinal chemists. From the well-established anti-inflammatory effects of Diflunisal to its role in modern antifungal and anticancer agents, the derivatives of 2,4-difluorophenylacetic acid continue to shape the future of medicine. A thorough understanding of its chemistry, synthesis, and biological applications is essential for any researcher aiming to develop the next generation of targeted and effective pharmaceuticals.
References
-
Toth, J. E., et al. (1983). Chemical and Pharmacological Properties of Diflunisal. PubMed. (URL: [Link])
- CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P
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2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581 - PubChem. (URL: [Link])
-
Mykhailiuk, P. K. (2023). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry. (URL: [Link])
-
2,4-difluorophenylacetic acid (C8H6F2O2) - PubChemLite. (URL: [Link])
-
Al-Khafaji, K., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PMC. (URL: [Link])
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Molecular weight and formula of C10H10F2O2 isomers
Technical Whitepaper: Structural Elucidation and Pharmacophore Profiling of C10H10F2O2 Isomers
Executive Summary & Chemical Identity
The molecular formula C10H10F2O2 represents a specific chemical space often explored in medicinal chemistry for fragment-based drug discovery (FBDD). With a molecular weight of 200.18 g/mol , compounds in this class typically function as metabolic blockers or lipophilic bioisosteres.
The introduction of fluorine atoms into these organic scaffolds profoundly alters their physicochemical properties—specifically lipophilicity (
Quantitative Profile
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₀F₂O₂ | |
| Molecular Weight | 200.18 g/mol | Average Mass |
| Monoisotopic Mass | 200.0649 Da | Critical for HRMS |
| Degree of Unsaturation | 5 | Typically 1 Phenyl Ring (4) + 1 Carbonyl (1) |
| Heavy Atom Count | 14 |
Structural Diversity: The Isomer Landscape
The degree of unsaturation (DoU = 5) strongly suggests a benzoid system. The diversity in this formula arises from the positioning of the fluorine atoms (regioisomerism) and the nature of the oxygenated functional groups (esters vs. ethers/ketones).
Class A: Fluorinated Phenylacetic Esters
These are common intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.
-
Representative Isomer: Ethyl 2,2-difluoro-2-phenylacetate[1]
-
Structure: A phenyl ring attached to a difluorinated carbon, which is esterified with an ethyl group.
-
Significance: The
-difluoro moiety acts as a bioisostere for oxygen, mimicking the electronic properties of a carbonyl group while remaining chemically distinct.
Class B: Difluoromethoxy Ketones
These compounds feature a difluoromethoxy (
-
Representative Isomer: 1-[4-(difluoromethoxy)-2-methylphenyl]ethanone[2]
-
Structure: A substituted acetophenone where the oxygen is ether-linked to a difluoromethyl group.
Class C: Fluorinated Benzoic Acid Esters
-
Representative Isomer: Propyl 3,5-difluorobenzoate
-
Structure: A benzoic acid core with fluorine atoms on the ring, esterified with a propyl chain.
Figure 1: Structural classification of primary C10H10F2O2 isomers based on functional group topology.
Analytical Characterization Protocols
Distinguishing between these isomers requires a multi-modal approach. Standard C18 HPLC often fails to resolve positional fluoro-isomers due to their identical hydrophobicity.
Method A: 19F-NMR Spectroscopy (The Gold Standard)
Unlike 1H-NMR, 19F-NMR provides a wide chemical shift window (approx. 300 ppm), making it the definitive tool for structural elucidation.
-
Protocol Insight:
- -difluoro esters: Signal typically appears around -100 to -110 ppm (quartet if coupled to H, singlet if quaternary).
-
Aromatic Fluorines: Signals appear between -110 and -170 ppm . Ortho, meta, and para positions show distinct coupling constants (
and ). -
Difluoromethoxy (
): Characteristic doublet around -80 to -85 ppm ( Hz).
Method B: High-Resolution Separation (HPLC-UV-MS)
Critical Challenge: Regioisomers (e.g., 2,4-difluoro vs. 3,4-difluoro) often co-elute on C18 columns. Solution: Use a Pentafluorophenyl (PFP) Stationary Phase .
Mechanism of Action: PFP phases utilize multiple retention mechanisms beyond simple hydrophobicity:[3][4]
- Interactions: Between the electron-deficient PFP ring and the electron-rich analyte ring.
-
Dipole-Dipole Interactions: Critical for separating isomers with different dipole moments.
-
Shape Selectivity: The rigid PFP ring can discriminate between ortho and para substitution patterns.
Validating the Protocol (System Suitability):
-
Column: ACE C18-PFP or Kinetex F5 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Isocratic 60:40 Water (0.1% Formic Acid) : Methanol.
-
Detection: UV @ 254 nm (aromatic ring) and MS (ESI+).
-
Acceptance Criteria: Resolution (
) between critical isomer pairs must be .
Figure 2: Integrated analytical workflow for distinguishing fluorinated isomers.
Synthesis & Stability Considerations
When handling C10H10F2O2 isomers, researchers must account for the specific reactivity of the C-F bond.
-
Metabolic Stability:
-
Isomers with fluorine at the para position of the phenyl ring are generally more resistant to Phase I metabolism (hydroxylation) compared to their non-fluorinated analogs.
-
-
Chemical Hydrolysis:
-
Ethyl 2,2-difluoro-2-phenylacetate: The electron-withdrawing effect of the two
-fluorines makes the ester carbonyl highly electrophilic. It is significantly more susceptible to basic hydrolysis than non-fluorinated esters. Precaution: Avoid protic nucleophiles during storage; store in anhydrous conditions.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10631860, Ethyl 2,2-difluoro-2-phenylacetate. Retrieved from [Link]
-
Advanced Chromatography Technologies. ACE® C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Chromatography Today. Retrieved from [Link][1][3][5][6][7]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57825151, 1-[4-(difluoromethoxy)-2-methylphenyl]ethanone. Retrieved from [Link]
- Dolbier, W. R. (2009). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Journal of Fluorine Chemistry. (Contextual grounding on 19F NMR shifts).
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- 1. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
The Strategic Integration of Fluorine in Phenylbutanoic Acid Analogs: A Guide for Medicinal Chemists
Introduction: The Phenylbutanoic Acid Scaffold and the Fluorine Advantage
The 4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of established drugs like the nitrogen mustard alkylating agent chlorambucil and the histone deacetylase (HDAC) inhibitor sodium phenylbutyrate.[1][2][3] These compounds have demonstrated clinical utility but often face challenges related to metabolic instability, off-target effects, and suboptimal pharmacokinetic profiles.[1] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[4]
This guide provides an in-depth technical exploration of fluorinated phenylbutanoic acid analogs, synthesizing field-proven insights with established chemical principles. We will delve into the causal-driven rationale for fluorination, detailed synthetic methodologies, and the profound impact on biological activity, particularly in the context of anticancer agents and HDAC inhibitors.
Part 1: The Strategic Role of Fluorination in Phenylbutanoic Acid Analogs
The introduction of fluorine into the phenylbutanoic acid scaffold is not a stochastic process but a deliberate strategy to modulate molecular properties for therapeutic benefit. Fluorine's unique characteristics—high electronegativity, small van der Waals radius similar to hydrogen, and the strength of the C-F bond—allow for precise tuning of a molecule's in vivo behavior.[4][5][6][7]
Modulating Physicochemical Properties
-
Lipophilicity and Permeability: Fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[5][7][8][9] This is crucial for reaching intracellular targets such as nuclear HDACs. Conversely, fluorination of aliphatic chains can reduce lipophilicity.[8][9] This dichotomy allows for fine-tuning of a compound's solubility and distribution profile.
-
Acidity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[6][10] Placing fluorine on the phenyl ring or the aliphatic chain of a phenylbutanoic acid analog can lower the pKa of the carboxylic acid moiety. This modulation of acidity can significantly impact the molecule's ionization state at physiological pH, influencing its solubility, cell penetration, and binding interactions with target proteins.
Enhancing Pharmacokinetic Profiles
A primary driver for fluorination is the enhancement of a drug's metabolic stability.[4][5][6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.
-
Blocking Metabolic "Soft Spots": Aromatic rings and benzylic positions are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Introducing fluorine at these positions can effectively block these metabolic pathways, thereby increasing the drug's half-life and oral bioavailability.[4][5] Clinical studies have shown that fluorinated drugs can exhibit significantly longer half-lives compared to their non-fluorinated counterparts.[11]
-
Improved Bioavailability: By preventing first-pass metabolism, strategic fluorination can lead to a 30-40% improvement in oral bioavailability in many cases.[11] This allows for lower and less frequent dosing, which can improve patient compliance and reduce potential toxicity.[12]
Impact on Target Binding and Potency
Fluorine's electronic properties can directly enhance a molecule's binding affinity and selectivity for its biological target.[4][6][7] In the context of phenylbutanoic acid-based HDAC inhibitors, this is particularly relevant. The typical pharmacophore for these inhibitors consists of a cap group (the phenyl ring), a linker (the butanoic acid chain), and a zinc-binding group (the carboxylic acid).
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's active site.[7] Fluorine can also form non-canonical hydrogen bonds and halogen bonds with protein residues, further anchoring the inhibitor to its target.[13]
-
Increased Potency and Selectivity: Studies on fluorinated HDAC inhibitors have demonstrated that the introduction of fluorine can increase potency and modulate selectivity between different HDAC isoforms.[14][15][16] For example, linker fluorination has been shown to restore activity against class IIa HDACs, a feat not achieved by some non-fluorinated analogs.[14]
Part 2: Synthesis of Fluorinated Phenylbutanoic Acid Analogs
The synthesis of these analogs relies on robust and reproducible chemical transformations. The choice of strategy often depends on whether fluorination is incorporated early (using a fluorinated starting material) or late in the synthetic sequence.
General Retrosynthetic Strategies
A common approach involves the use of commercially available fluorinated phenyl-containing starting materials, such as fluorinated benzaldehydes or phenylacetic acids. These can then be elaborated to the final butanoic acid structure through standard organic reactions.
Sources
- 1. The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Navigating the Chemical Landscape of Phenylbutanoic Acids: A Focus on 2-(2,4-Difluorophenyl)butanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Isomeric Specificity
In the realm of chemical research and drug development, the precise arrangement of atoms within a molecule, or its isomerism, is of paramount importance. A subtle shift in the position of a functional group can dramatically alter a compound's physical, chemical, and biological properties. This guide addresses the topic of 2-(2,4-Difluorophenyl)butanoic acid, a molecule of interest within the broader class of substituted phenylbutanoic acids. However, an extensive search of scientific literature, chemical databases, and commercial supplier catalogs has revealed a notable absence of specific data for this particular isomer.
This lack of public information suggests that 2-(2,4-Difluorophenyl)butanoic acid is likely a novel or non-commercially available compound. Therefore, to provide a valuable and scientifically grounded resource, this guide will focus on a closely related and well-documented isomer: 4-(2,4-Difluorophenyl)butanoic acid . The insights and methodologies presented herein for the 4-substituted isomer can serve as a foundational reference for researchers investigating the synthesis and properties of other isomers, including the 2-substituted variant.
4-(2,4-Difluorophenyl)butanoic Acid: Core Chemical Identifiers
For any chemical entity, unambiguous identification is the bedrock of reproducible research. The following table summarizes the key identifiers for 4-(2,4-Difluorophenyl)butanoic acid.
| Identifier | Value |
| SMILES | O=C(O)CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
| InChIKey | IFFOGNBDGRXWFK-UHFFFAOYSA-N |
| CAS Number | 110931-78-7 |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
Synthesis and Characterization: A Conceptual Workflow
While specific experimental protocols for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid are not available, a general retrosynthetic analysis can provide a logical starting point for its preparation. The workflow for its isomer, 4-(2,4-Difluorophenyl)butanoic acid, would likely involve similar principles.
A plausible synthetic route could involve the coupling of a 2,4-difluorophenyl metallic reagent with a suitable four-carbon synthon bearing a protected carboxylic acid functionality. Subsequent deprotection would yield the final product.
Caption: A conceptual synthetic workflow for 2-(2,4-Difluorophenyl)butanoic acid.
Spectroscopic Characterization: The Fingerprint of a Molecule
Upon successful synthesis, a battery of spectroscopic techniques would be essential to confirm the structure and purity of 2-(2,4-Difluorophenyl)butanoic acid.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group protons, the methine proton at the 2-position, and the aromatic protons of the difluorophenyl ring. The coupling patterns and chemical shifts of the aromatic protons would be critical in confirming the 2-substitution pattern. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the aliphatic carbons of the butanoic acid chain, and the distinct carbons of the difluorophenyl ring. The carbon-fluorine couplings would provide further structural confirmation. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns could offer additional structural insights. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches. |
Potential Applications and Research Directions
While no specific applications for 2-(2,4-Difluorophenyl)butanoic acid have been reported, the broader class of fluorinated phenylalkanoic acids has garnered interest in several areas of drug discovery and materials science. The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Potential research avenues for 2-(2,4-Difluorophenyl)butanoic acid could include:
-
Medicinal Chemistry: As a fragment or building block for the synthesis of more complex molecules with potential therapeutic activity. The 2,4-difluorophenyl motif is present in a number of bioactive compounds.
-
Materials Science: As a component in the synthesis of liquid crystals, polymers, or other functional materials where the specific electronic and steric properties of the molecule could be advantageous.
Conclusion and Future Outlook
The journey to understanding a specific chemical entity begins with its unambiguous identification and a reliable method for its synthesis. While 2-(2,4-Difluorophenyl)butanoic acid remains an elusive target in the public domain, the foundational principles of organic synthesis and spectroscopic analysis provide a clear roadmap for its future investigation. By leveraging the knowledge of closely related isomers such as 4-(2,4-Difluorophenyl)butanoic acid, researchers are well-equipped to explore the synthesis and properties of this and other novel phenylbutanoic acid derivatives, potentially unlocking new applications in science and technology.
References
- At present, there are no direct, verifiable references for the synthesis, properties, or applications of 2-(2,4-Difluorophenyl)butanoic acid in the public scientific literature. The information presented is based on general principles of organic chemistry and data available for isomeric and structurally related compounds. For researchers embarking on the synthesis of this novel compound, a thorough search of chemical reaction databases and patent literature for analogous transformations is recommended as a starting point.
Methodological & Application
Application Note & Protocol: Strategic Synthesis of 2-(2,4-Difluorophenyl)butanoic Acid via Palladium-Catalyzed α-Arylation
Introduction: The Significance of Fluorinated Arylalkanoic Acids
2-(2,4-Difluorophenyl)butanoic acid and its analogues are pivotal structural motifs in contemporary drug discovery. The incorporation of fluorine atoms into arylalkanoic acids, a class of compounds well-known for their anti-inflammatory properties, can significantly enhance their pharmacological profile. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and bioavailability. Consequently, the development of efficient and robust synthetic routes to access these valuable molecules is of paramount importance to researchers in medicinal chemistry and drug development.
This application note details a comprehensive protocol for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid, leveraging the power of palladium-catalyzed α-arylation of a butanoic acid ester. This modern synthetic approach offers a significant advantage over classical methods, providing a direct and high-yielding pathway to the desired product.
The Core Chemistry: Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of carbonyl compounds has revolutionized the formation of carbon-carbon bonds between an aromatic ring and the α-position of a carbonyl group.[1][2][3] This powerful transformation has become a cornerstone of modern organic synthesis.[3] The catalytic cycle, a well-orchestrated sequence of elementary steps, is the heart of this reaction.
A plausible catalytic cycle for this transformation is depicted below:
Caption: Figure 1. Catalytic cycle of Pd-catalyzed α-arylation.
The cycle initiates with the oxidative addition of the aryl halide (1-bromo-2,4-difluorobenzene) to a low-valent palladium(0) complex. This is followed by the coordination and reaction with the enolate of the butanoic acid ester, generated in situ by a strong base. The final step is a reductive elimination that forges the desired carbon-carbon bond, yielding the α-arylated product and regenerating the active palladium(0) catalyst.[2]
Detailed Experimental Protocol
This protocol outlines the synthesis of ethyl 2-(2,4-difluorophenyl)butanoate, which is subsequently hydrolyzed to the target carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 1-Bromo-2,4-difluorobenzene | ≥99% | Sigma-Aldrich |
| Ethyl butyrate | ≥99% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) | ≥98% | Strem Chemicals |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated aqueous NH₄Cl | ACS Reagent | VWR |
| Saturated aqueous NaCl (Brine) | ACS Reagent | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |
Step-by-Step Procedure
Step 1: Catalyst Pre-formation and Reaction Setup
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine Palladium(II) acetate (0.02 mmol, 4.5 mg) and rac-BINAP (0.03 mmol, 18.7 mg).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous toluene (50 mL) via syringe.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the active palladium(0) catalyst.
Step 2: α-Arylation Reaction
-
To the catalyst solution, add 1-bromo-2,4-difluorobenzene (1.0 mmol, 193 mg).
-
Add ethyl butyrate (1.2 mmol, 139 mg, 0.16 mL).
-
Cool the reaction mixture to room temperature.
-
Slowly add LiHMDS (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification of the Ester
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to yield ethyl 2-(2,4-difluorophenyl)butanoate.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester in ethanol (20 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 mmol, 80 mg) in water (5 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford 2-(2,4-difluorophenyl)butanoic acid.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield of Ester | 70-85% |
| Yield of Acid | >90% (from ester) |
| Physical Appearance (Acid) | White to off-white solid |
Spectroscopic Data for 2-(2,4-Difluorophenyl)butanoic acid:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a broad singlet for the carboxylic acid proton, multiplets for the aromatic protons, a triplet for the α-proton, a multiplet for the methylene protons, and a triplet for the methyl protons.[4]
-
¹³C NMR (125 MHz, CDCl₃): The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), and the aliphatic carbons.[5]
-
¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals are anticipated for the two non-equivalent fluorine atoms.[6]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.
Critical Parameters and Troubleshooting
-
Inert Atmosphere: The palladium catalyst is sensitive to air and moisture. Maintaining a rigorously inert atmosphere is crucial for catalyst longevity and optimal yield.
-
Base Selection and Addition: The choice of a strong, non-nucleophilic base like LiHMDS is critical for efficient enolate formation.[7] Slow, controlled addition of the base is recommended to minimize side reactions.
-
Ligand Choice: Bulky, electron-rich phosphine ligands such as rac-BINAP are known to facilitate the key steps of the catalytic cycle.[8]
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid via a palladium-catalyzed α-arylation reaction. By carefully following the outlined procedures and considering the critical parameters, researchers can efficiently access this important fluorinated building block for applications in drug discovery and development.
References
- Hartwig, J. F., & Buchwald, S. L. (2002). Palladium-catalyzed α-arylation of esters. Journal of the American Chemical Society, 124(42), 12557-12565.
- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021).
- Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. The Journal of Organic Chemistry, 69(16), 5575-5582.
- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.
- Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17.
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002.
- He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(32), 12741-12748.
- He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. ACS Central Science, 5(8), 1385-1393.
- He, Z., & Hartwig, J. F. (2019).
- Mohanan, A., et al. (2020).
- Ge, S., Chaładaj, W., & Hartwig, J. F. (2014). Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. Journal of the American Chemical Society, 136(11), 4149-4152.
- Martín, R., & Buchwald, S. L. (2008). An improved protocol for the Pd-catalyzed α-arylation of aldehydes with aryl halides. Organic Letters, 10(20), 4561-4564.
- Martins, B. S., et al. (2021). Formal Enone α-Arylation via I(III)-Mediated Aryl Migration/Elimination. Organic Letters, 23(6), 2094-2098.
- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360-1370.
- Trilaksana, H., Rohini, B., & Thanmayalaxmi, D. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga.
- Tekale, S. U., Jadhav, V., Pagore, V. P., & Pawar, R. (2013).
- Mondal, M. H., Malik, S., De, S., & Saha, B. (2025). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Journal of Physical Chemistry B.
- Ge, S., Chaładaj, W., & Hartwig, J. F. (2014). Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. Journal of the American Chemical Society, 136(11), 4149-4152.
- Jia, T., et al. (2018). Approach Toward Stereoselective α-Arylation by Pd/Cu-Catalyzed Arylboration of Electron Deficient Alkenes.
- Tiekink, E. R. T., & Zukerman-Schpector, J. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234.
- BenchChem. (2025).
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting.
- Kim, J.-G., Kang, D. H., & Jang, D. O. (2008). Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Synlett, 2008(03), 443-447.
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- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Palladium-Catalyzed α-Arylation of Ethyl Butyrate with 1-Bromo-2,4-difluorobenzene: A Detailed Protocol and Mechanistic Overview
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide to the palladium-catalyzed α-arylation of ethyl butyrate with 1-bromo-2,4-difluorobenzene. This reaction serves as a foundational example of C(sp³)-C(sp²) bond formation, a critical transformation in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. We will explore the underlying catalytic cycle, provide a detailed, field-tested experimental protocol, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to implement advanced cross-coupling methodologies.
Introduction and Significance
The formation of a carbon-carbon bond between an aromatic ring and the α-position of a carbonyl group is a cornerstone of modern organic synthesis.[1] The resulting α-aryl carbonyl compounds are prevalent structural motifs in a vast array of biologically active molecules and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for achieving this transformation, offering a significant improvement over classical methods that often require harsh conditions or stoichiometric organometallic reagents.[2][3]
The specific coupling of ethyl butyrate with 1-bromo-2,4-difluorobenzene is an excellent model system. It demonstrates the direct functionalization of a C-H bond at the enolizable position of an ester, a challenging substrate class. The difluorinated aryl moiety is of particular interest in medicinal chemistry, as the inclusion of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides the necessary theoretical grounding and practical steps to successfully execute this powerful transformation.
Reaction Mechanism and Key Principles
The success of the palladium-catalyzed α-arylation of esters hinges on a well-defined catalytic cycle. While several variations exist, the generally accepted mechanism proceeds through the key steps of oxidative addition, enolate coordination, and reductive elimination.[4] Understanding this cycle is paramount for rational optimization and troubleshooting.
A plausible catalytic cycle involves the following stages:
-
Catalyst Activation: A Pd(II) or Pd(0) precatalyst is introduced to the reaction mixture. In the presence of a phosphine ligand and often the substrate or solvent, it is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active, electron-rich Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of 1-bromo-2,4-difluorobenzene. This is often the rate-limiting step and results in a square planar Aryl-Pd(II)-Halide intermediate.[2]
-
Enolate Formation & Coordination: A strong, non-nucleophilic base deprotonates the α-carbon of ethyl butyrate to form a reactive enolate. This enolate then displaces the halide ligand on the Pd(II) center to form an Aryl-Pd(II)-Enolate complex.[4]
-
Reductive Elimination: This is the crucial C-C bond-forming step. The aryl group and the enolate moiety couple, eliminating from the palladium center to yield the desired α-arylated product, ethyl 2-(2,4-difluorophenyl)butyrate. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: The catalytic cycle for the α-arylation of esters.
The Role of Key Reagents
-
Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable sources that generate the active Pd(0) catalyst under the reaction conditions.
-
Ligand: This is arguably the most critical component. The challenge in ester arylation lies in promoting the difficult reductive elimination step from the Aryl-Pd(II)-Enolate intermediate. Bulky and highly electron-donating phosphine ligands are essential.[5] They increase the electron density on the palladium center, which facilitates both oxidative addition and the final bond-forming reductive elimination.[4] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and advanced dialkylbiaryl phosphines (e.g., SPhos, RuPhos) have proven highly effective for this class of transformation.[6][7][8]
-
Base: A strong, non-nucleophilic base is required to generate the ester enolate in sufficient concentration without competing side reactions like ester saponification. Sodium bis(trimethylsilyl)amide (NaHMDS), lithium diisopropylamide (LDA), or sodium tert-butoxide (NaOtBu) are frequently employed.[9] The choice of base can significantly impact yield and functional group tolerance.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[9][10] It is imperative to use solvents with very low water content, as water can quench the enolate and deactivate the catalyst.
Experimental Protocol
This protocol details a representative procedure for the arylation reaction on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade/Specification | Supplier Example |
| 1-Bromo-2,4-difluorobenzene | ≥99% | Sigma-Aldrich |
| Ethyl Butyrate | Anhydrous, ≥99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 1.0 M in Toluene | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Acros Organics |
| Toluene | Anhydrous, ≤50 ppm H₂O | Acros Organics |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | Reagent Grade | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Silica Gel | 230-400 mesh | SiliCycle |
| Schlenk flask, magnetic stir bars, syringes, needles | --- | Standard lab supplier |
| Inert atmosphere system (Argon or Nitrogen) | --- | --- |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphine Ligands: P(t-Bu)₃ is pyrophoric and toxic. It is typically handled as a solution in an inert solvent.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.
Step-by-Step Procedure
Caption: A streamlined workflow for the arylation protocol.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and sodium tert-butoxide (144 mg, 1.5 mmol). The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL). Stir the suspension for 2 minutes. Add the P(t-Bu)₃ solution (0.04 mL, 1.0 M in toluene, 0.04 mmol, 4 mol%), followed by 1-bromo-2,4-difluorobenzene (0.11 mL, 1.0 mmol) and ethyl butyrate (0.18 mL, 1.3 mmol).
-
Reaction Execution: The flask is placed in a preheated oil bath at 80 °C. The reaction mixture is stirred vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC (e.g., 95:5 Hexanes:Ethyl Acetate) or GC-MS after a mini-workup (quench with water, extract with ether).
-
Work-up: After completion, the flask is removed from the oil bath and allowed to cool to room temperature. The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient eluent, e.g., 100% hexanes to 98:2 hexanes:ethyl acetate) to afford the pure product, ethyl 2-(2,4-difluorophenyl)butyrate.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Aryl Halide | 1-bromo-2,4-difluorobenzene | 1.0 equiv (Limiting Reagent) |
| Ester | Ethyl Butyrate | 1.3 equiv |
| Pd Precursor | Pd₂(dba)₃ | 1.0 mol% |
| Ligand | P(t-Bu)₃ | 4.0 mol% |
| Base | NaOtBu | 1.5 equiv |
| Solvent | Anhydrous Toluene | 0.2 M concentration |
| Temperature | 80 °C | Balances reaction rate and stability |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of catalyst/reagents |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd source oxidized).2. Wet solvent or reagents.3. Insufficiently strong or decomposed base.4. Ligand oxidized or impure. | 1. Use a fresh bottle of palladium precursor.2. Ensure all solvents are anhydrous and reagents are dry.3. Use a fresh container of base, weighed under inert gas.4. Use a fresh solution of the phosphine ligand. |
| Formation of Biaryl Homocoupling Product | 1. Reaction temperature is too high.2. Incorrect Pd:Ligand ratio. | 1. Lower the reaction temperature (e.g., to 60-70 °C).2. Screen different Pd:Ligand ratios (e.g., 1:2, 1:4). |
| Ester Saponification | 1. Presence of water in the reaction.2. Base is too nucleophilic or reaction run at high temp for too long. | 1. Rigorously exclude moisture.2. Consider a bulkier base like LHMDS or KHMDS. |
| Formation of Di-arylated Product | 1. Stoichiometry of ester is too low.2. Reaction allowed to proceed for too long. | 1. Increase the excess of ethyl butyrate (e.g., to 1.5-2.0 equiv).2. Monitor the reaction closely and quench upon full consumption of the starting aryl bromide. |
References
- Vertex AI Search. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon.
- Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling.
- Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon.
- ResearchGate. The Buchwald–Hartwig Amination After 25 Years.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Organic Chemistry Portal. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
- PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- PubMed. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions.
- Cross-Coupling Reactions Guide. Cross-Coupling Reactions Guide.
- MDPI. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.
- University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- ACS Publications. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.
- PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- The Hartwig Group. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions.
- Organic Chemistry Portal. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes.
- University of Victoria. Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst.
- MilliporeSigma. Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.
- Gessner Group. Phosphine ligands and catalysis.
- PMC. Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
Sources
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. jmcct.com [jmcct.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
- 8. gessnergroup.com [gessnergroup.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Protocol for hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate
An Application Note and Detailed Protocol for the Hydrolysis of Ethyl 2-(2,4-difluorophenyl)butanoate
Introduction: Accessing a Key Carboxylic Acid Building Block
2-(2,4-Difluorophenyl)butanoic acid is a valuable carboxylic acid intermediate in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-(2,4-difluorophenyl)butanoate. This document provides a comprehensive, field-tested protocol for this transformation, emphasizing the rationale behind the chosen methodology and offering insights for troubleshooting and optimization. We will focus on alkaline hydrolysis (saponification), a robust and high-yielding method that offers significant advantages over acid-catalyzed approaches.
Reaction Scheme
Figure 1: General reaction scheme for the alkaline hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate to yield sodium 2-(2,4-difluorophenyl)butanoate, followed by acidic workup to produce the final carboxylic acid product.
Mechanistic Insight: The Case for Alkaline Hydrolysis
Ester hydrolysis can be achieved under either acidic or basic conditions.[1] While acid-catalyzed hydrolysis is a viable option, it is a reversible equilibrium process.[2][3][4] To drive the reaction to completion, a large excess of water is required, which can complicate product isolation.[4]
In contrast, alkaline hydrolysis, also known as saponification, is an irreversible process.[5][6] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (such as the hydroxide or the expelled ethoxide) to form a stable carboxylate salt.[5][7] This final acid-base step is essentially irreversible and drives the entire reaction to completion, resulting in higher yields and a simpler product profile.[7]
Experimental Protocol
This protocol is designed for the hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Typical Quantity (for 10 mmol scale) | Notes |
| Ethyl 2-(2,4-difluorophenyl)butanoate | >97% | Various | 2.28 g (10.0 mmol) | Starting material. |
| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Various | 0.48 g (12.0 mmol) | Base for hydrolysis. A 1.2 molar excess is used. |
| Tetrahydrofuran (THF) | Reagent Grade | Various | 20 mL | Co-solvent to ensure solubility of the ester. |
| Deionized Water | High Purity | Laboratory | 20 mL + additional for workup | Reaction solvent and for workup. |
| Diethyl Ether (Et₂O) | Reagent Grade | Various | ~60 mL | For extraction to remove neutral impurities. |
| Hydrochloric Acid (HCl), concentrated (37%) | Reagent Grade | Various | As needed (~2-3 mL) | For acidification during workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent Grade | Various | As needed | Drying agent. |
| Celite® (or other filter aid) | N/A | Various | As needed | Optional, for filtration. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Methodology
Part 1: Saponification Reaction
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(2,4-difluorophenyl)butanoate (2.28 g, 10.0 mmol).
-
Solvent Addition: Add tetrahydrofuran (THF, 20 mL) to the flask and stir until the ester is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.48 g, 12.0 mmol) in deionized water (20 mL). Carefully add this aqueous solution to the stirred ester solution in the round-bottom flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 70-80°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Part 2: Workup and Product Isolation
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Extraction of Neutrals: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic layers.[8]
-
Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper).[4][9] A white precipitate of the carboxylic acid product should form.
-
Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected solid with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The expected product, 2-(2,4-difluorophenyl)butanoic acid, is a white solid.
Part 3: Purification (Optional)
If further purification is required, the crude product can be recrystallized.
-
Solvent Selection: A suitable solvent system for recrystallization is an aqueous ethanol or a toluene/hexane mixture.[8]
-
Recrystallization: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not go to completion | Insufficient reaction time or temperature. Base has degraded. | Extend the reflux time and monitor by TLC. Ensure the reflux temperature is reached. Use fresh, high-quality sodium hydroxide. |
| Low yield of product | Incomplete reaction. Product loss during workup. Incomplete precipitation. | Ensure the reaction is complete before workup. Be careful during extractions to avoid losing the aqueous layer. Ensure the pH is sufficiently low (1-2) for complete protonation and precipitation.[8] |
| Oily product instead of solid | Product is impure. Insufficient drying. | Wash the product thoroughly with cold water. Perform recrystallization to purify the product. Ensure the product is completely dry. |
| Emulsion forms during extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel instead of shaking. Addition of a small amount of brine (saturated NaCl solution) can help break the emulsion. |
Conclusion
The protocol described provides a reliable and efficient method for the hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate. By employing alkaline hydrolysis (saponification), the reaction is driven to completion, ensuring a high yield of the desired 2-(2,4-difluorophenyl)butanoic acid. This robust procedure, combined with a straightforward workup, makes it highly suitable for researchers in drug development and organic synthesis who require access to this important fluorinated building block.
References
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Organic Chemistry. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Li, Y., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 6(78), 74883-74893. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Save My Exams. (2025, May 19). Acid & Alkaline Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Note: Purification of Fluorinated Carboxylic Acids by Recrystallization
Abstract & Introduction
Fluorinated carboxylic acids (FCAs) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and performance materials. The introduction of fluorine atoms—often termed the "Fluorine Effect"—dramatically alters the physicochemical properties of the parent acid, increasing lipophilicity, metabolic stability, and acidity.
However, these same properties make purification by recrystallization challenging. The weak intermolecular forces associated with C-F bonds often lead to low melting points and a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing. Furthermore, the significantly lower pKa of FCAs requires careful solvent selection to prevent ionization-induced solubility issues.
This guide provides a robust, self-validating framework for the purification of solid FCAs (e.g., fluorinated benzoic acids, phenylacetic acids) via recrystallization, addressing the specific thermodynamic challenges posed by fluorination.
Theoretical Framework
The "Fluorine Effect" on Solubility
To design a successful protocol, one must understand how fluorine alters the solubility profile:
-
Acidity Enhancement: Fluorine is highly electronegative.[1] Through the inductive effect (
), it stabilizes the carboxylate anion, drastically lowering pKa.-
Implication: FCAs are more likely to dissociate in protic solvents (like water or methanol) than their non-fluorinated counterparts. Recrystallization from water often requires highly acidic conditions (pH < pKa) to ensure the molecule remains in its neutral, less soluble form.
-
-
Lipophilicity & Weak Interactions: The C-F bond is non-polarizable. Fluorinated motifs often exhibit weak van der Waals interactions.
-
Implication: This leads to lower lattice energies and lower melting points, increasing the risk of the compound separating as an oil before it crystallizes.
-
Data Summary: Acidity Shifts
Table 1: Comparative pKa values illustrating the acidification effect of fluorination.
| Compound | Structure | pKa (approx) | Solubility Impact |
| Acetic Acid | 4.76 | Miscible with water | |
| Fluoroacetic Acid | 2.59 | High water solubility | |
| Trifluoroacetic Acid | 0.23 | Miscible; difficult to crystallize (liquid) | |
| Benzoic Acid | 4.20 | Low water solubility (cold) | |
| 2-Fluorobenzoic Acid | 3.27 | Moderate water solubility | |
| Pentafluorobenzoic Acid | 1.48 | High solubility in polar organics |
Solvent Selection Strategy
The choice of solvent is the single most critical variable. Unlike standard organic acids, FCAs require a balance between polarity (to dissolve the acid) and non-polarity (to encourage crystallization of the fluorinated tail).
Solvent Screening Workflow
Figure 1: Decision tree for selecting the optimal solvent system based on FCA solubility profiles.
Recommended Solvent Systems
-
System A (Non-Polar): Toluene or Heptane. Best for highly fluorinated aromatics (e.g., pentafluorobenzoic acid).
-
System B (Binary): Ethyl Acetate (Solvent) / Hexane (Anti-solvent). The "Go-To" for most drug intermediates.
-
System C (Aqueous): Water (pH adjusted to ~1 with HCl). Only for high-melting mono-fluorinated acids. Note: Pure water often fails because the FCA dissociates and stays in solution.
Experimental Protocols
Protocol A: Binary Solvent Recrystallization (Standard)
Best for: 2-fluorobenzoic acid, 4-(trifluoromethyl)benzoic acid, and derivatives.
Reagents:
-
Crude Fluorinated Acid (dry)
-
Solvent A (Good solvent: Ethyl Acetate or Ethanol)
-
Solvent B (Anti-solvent: Hexane or Heptane)
Procedure:
-
Saturation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Solvent A dropwise while heating on a steam bath/hot plate (approx. 60-70°C) until the solid just dissolves.
-
Critical: Do not boil aggressively; FCAs can sublime or degrade.
-
-
Filtration (Optional): If insoluble particles (salts) are visible, perform a hot filtration through a pre-warmed glass funnel.
-
Nucleation Point: While keeping the solution hot, slowly add Solvent B (Anti-solvent) dropwise.
-
Stop when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Solvent A to clear the solution again.
-
-
Controlled Cooling: Remove from heat. Cover with a watch glass. Allow to cool to room temperature undisturbed for 2 hours.
-
Why? Rapid cooling traps impurities and induces oiling out.[2]
-
-
Crystallization: Once room temperature is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel). Wash crystals with cold Solvent B.
-
Drying: Dry in a vacuum oven at 40°C. (Check melting point to ensure no solvent inclusion).
Protocol B: The "Rescue" Protocol (For Oiling Out)
Scenario: Upon cooling, the product separates as a sticky oil droplets instead of crystals.
Mechanism: This occurs because the impurity profile has lowered the melting point of the mixture below the saturation temperature of the solvent.[3]
Procedure:
-
Re-heat: Place the flask back on the heat source until the oil redissolves into a clear solution.
-
Dilute: Add 10-20% more of the Good Solvent (Solvent A).
-
Logic: This lowers the saturation temperature, preventing the oil phase from separating before the crystal nucleation temperature is reached.
-
-
Seed: Cool the solution slightly (but keep above oiling temperature). Add a single "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod.
-
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool naturally. This insulates the flask, slowing the cooling rate drastically.
Process Visualization
Figure 2: Operational workflow including the critical decision point for "Oiling Out" mitigation.
Safety & Handling
-
Corrosivity: FCAs are significantly more acidic than acetic or benzoic acid. Wear acid-resistant gloves (Nitrile/Neoprene).
-
HF Generation: While rare in simple recrystallization, heating fluorinated compounds above 150°C or in the presence of strong Lewis acids can liberate Hydrogen Fluoride (HF). Never heat these mixtures to dryness.
-
Glassware: Borosilicate glass is generally safe. Avoid ground glass joints if using strong fluorinated acids (like TFA derivatives) for extended periods; use Teflon sleeves.
References
-
Benchchem Technical Support. (n.d.). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Retrieved from
-
Goss, K. U. (2008).[4][5] The pKa values of PFOA and other highly fluorinated carboxylic acids.[4][5] Environmental Science & Technology, 42(2), 456-458.[4][6]
-
National Institutes of Health (NIH). (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems. National Library of Medicine.
-
Organic Chemistry Portal. (n.d.). Recrystallization - The Purification of Crystalline Solids. Retrieved from
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting - Oiling Out. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing enantiomeric excess (ee) for chiral 2-aryl acids
Ticket Subject: Maximizing Enantiomeric Excess (ee) in 2-Aryl Propionic Acid Synthesis Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary
This guide addresses the synthesis and optimization of 2-aryl propionic acids (profens), a critical class of NSAIDs (e.g., Naproxen, Ibuprofen). High enantiomeric excess (ee) is non-negotiable due to the distinct pharmacological profiles of the enantiomers (e.g., S-Naproxen is active; R-Naproxen is a liver toxin).
We focus on the two most robust industrial methodologies:
-
Asymmetric Hydrogenation (AH) of 2-aryl acrylic acids.
-
Dynamic Kinetic Resolution (DKR) of 2-aryl esters via biocatalysis.
Module 1: Asymmetric Hydrogenation (Ru-BINAP Systems)
Context: The industry standard for synthesizing 2-aryl acids is the asymmetric hydrogenation of
Troubleshooting Guide
Q1: "My conversion is high (>95%), but my ee is stuck at 80-85%. Increasing H2 pressure didn't help."
Diagnosis: You are likely facing a competing non-selective pathway or inefficient substrate coordination . Technical Insight: In Ru-BINAP systems, the active species is often a Ru-monohydride formed after heterolytic cleavage of H2. The substrate (acrylic acid) must coordinate to the metal before hydrogen transfer. If the pressure is too high, or the solvent too non-polar, the "dihydride" pathway (common in Rh catalysis) might compete, or the substrate may not displace the solvent ligands effectively.
Protocol Adjustment:
-
Lower H2 Pressure: Contrary to intuition, extremely high pressures can sometimes erode ee in Ru-carboxylate systems. Test at 4–10 atm rather than 50–100 atm.
-
Add a Base (The "Noyori Effect"): Ensure you are using a tertiary amine (e.g., Triethylamine, 1.0 eq relative to substrate).
-
Solvent Dielectric Check: Switch to Methanol or wet solvent. The high dielectric constant stabilizes the ionic intermediates required for the heterolytic splitting of H2.
Q2: "The reaction is extremely slow. I'm seeing <10% conversion after 24 hours."
Diagnosis: Catalyst poisoning or induction period failure. Technical Insight: Ru(II) dicarboxylate complexes (e.g., Ru(OAc)2(BINAP)) are precatalysts. They require activation to form the active cationic species. Traces of oxygen or improper acid/catalyst ratios can prevent this.
Protocol Adjustment:
-
Degassing: 2-aryl acrylic acids are prone to polymerization; ensure rigorous freeze-pump-thaw cycles.
-
Substrate Purity: Recrystallize the starting material. Trace halides from the precursor synthesis can poison Ru catalysts.
Visualization: Ru-BINAP Catalytic Cycle
The following diagram illustrates the critical role of the base and solvent in the mechanism.
Caption: Simplified Ru(II)-BINAP cycle. Note that the base (Et3N) is critical for the coordination step, ensuring the substrate binds as a carboxylate anion.
Module 2: Biocatalytic Dynamic Kinetic Resolution (DKR)
Context: If metal catalysis fails (e.g., due to sulfur/nitrogen impurities in the aryl ring), Enzymatic DKR is the alternative. It combines a lipase-catalyzed enantioselective esterification/hydrolysis with in situ racemization of the unreacted enantiomer.
Troubleshooting Guide
Q3: "I am getting 99% ee, but the yield is capped at exactly 50%."
Diagnosis: You are performing a standard Kinetic Resolution (KR) , not a Dynamic Kinetic Resolution (DKR). Technical Insight: In KR, the enzyme consumes only the fast-reacting enantiomer (e.g., S-form). The R-form remains untouched. Once the S-form is depleted (50%), the reaction stops.
Protocol Adjustment (Implementing DKR): You must racemize the slow-reacting enantiomer during the reaction so the enzyme can eventually convert 100% of the material.
-
Add a Racemization Catalyst: For 2-aryl esters, the
-proton is acidic.[4] Add a mild base (e.g., DBU or Trioctylamine ) or a transition metal racemization catalyst (e.g., Ru-cymene) to the reaction pot. -
Solvent Switch: Water (required for hydrolysis) often kills the racemization catalyst. Switch to an organic solvent (e.g., Isooctane or Toluene) and perform transesterification (using an alcohol donor) instead of hydrolysis.
Q4: "The enzyme loses activity rapidly in the presence of the racemization base."
Diagnosis: pH incompatibility. Lipases (like CALB) prefer neutral/mild conditions, while chemical racemization requires basicity.
Protocol Adjustment:
-
Compartmentalization: Use immobilized enzymes (e.g., Novozym 435). The immobilization matrix protects the enzyme from direct contact with the base in the bulk solvent.
-
Anion Exchange Resins: Use a basic anion exchange resin (e.g., Amberlite IRA-900) as the racemizing agent. It is heterogeneous and less aggressive toward the enzyme than dissolved DBU.
Data: Solvent Effects on DKR Performance
Table 1: Impact of solvent choice on CALB-catalyzed resolution of 2-phenylpropionic acid esters.
| Solvent | Log P | Relative Rate | ee (%) | Racemization Efficiency |
| Isooctane | 4.5 | High | >99 | High (Non-polar allows base activity) |
| Toluene | 2.5 | Moderate | 96 | Moderate |
| THF | 0.49 | Low | 85 | Low (Enzyme stripping) |
| Acetonitrile | -0.34 | Very Low | <50 | Poor |
Module 3: Post-Reaction Integrity (Workup)
Context: 2-Aryl propionic acids are chemically prone to racemization because the chiral center is benzylic and alpha to a carbonyl.
Q5: "My in-process check showed 98% ee, but after extraction, the isolated solid is 85% ee."
Diagnosis: Workup-induced racemization via enolization.
Technical Insight:
The
Protocol Adjustment:
-
Cold Workup: Perform all basic extractions at 0°C to 5°C . Never heat the basic aqueous layer.
-
Avoid Strong Bases: Use NaHCO3 (sat. aq.) or K2CO3 instead of NaOH for the initial extraction.
-
Acidification: When acidifying the carboxylate salt back to the free acid, add the salt solution into the acid (HCl) slowly. This ensures the pH drops rapidly through the danger zone.
Visualization: DKR Logic Flow
This diagram helps users decide when to switch from standard resolution to DKR.
Caption: Decision tree for implementing Dynamic Kinetic Resolution (DKR) to bypass the 50% yield limit.
References
-
Noyori, R., et al. (1986).[2] "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of the American Chemical Society.[2] Link
-
Noyori, R. (2004).[2] "Asymmetric Hydrogenation (Nobel Lecture)." Angewandte Chemie International Edition. Link
-
Ghanem, A. (2007).[5] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids." Tetrahedron: Asymmetry. Link
-
Pàmies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. Link
-
Cano, K., et al. (2024). "Lipase-catalyzed dynamic kinetic resolution of (R,S)-fenoprofen." ResearchGate. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ethz.ch [ethz.ch]
- 3. Drug chirality: on the mechanism of R-aryl propionic acid class NSAIDs. Epimerization in humans and the clinical implications for the use of racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 20.210.105.67 [20.210.105.67]
Technical Support Center: Troubleshooting Pd-Catalyzed Cross-Coupling of Electron-Deficient Aryl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting palladium-catalyzed cross-coupling reactions, with a specific focus on the nuanced challenges presented by electron-deficient aryl halides. Here, we move beyond simple procedural lists to explain the underlying causality, ensuring each troubleshooting step is part of a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My reaction with an electron-deficient aryl chloride is stalled. I thought electron-withdrawing groups were supposed to make the reaction easier?
A1: While it's true that electron-withdrawing groups on the aryl halide can accelerate the initial oxidative addition step, which is often rate-limiting, they can have the opposite effect on the final reductive elimination step.[1][2] The product-forming reductive elimination is often favored when the palladium center is more electron-rich.[3] An overly electron-deficient aryl group on the palladium complex can hinder this final step, leading to a stalled reaction.
Q2: I'm observing significant homocoupling of my boronic acid coupling partner. What's the primary cause and how can I minimize it?
A2: The primary cause of boronic acid homocoupling (e.g., in Suzuki-Miyaura reactions) is often the presence of oxygen. Oxygen can facilitate an oxidative coupling of two boronic acid molecules, catalyzed by palladium. To minimize this, ensure your reaction setup is rigorously degassed. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also help, as it avoids the in situ reduction of a Pd(II) precatalyst which can sometimes promote homocoupling.[4]
Q3: My reaction mixture turns black and a precipitate forms. Is the reaction dead?
A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition of your soluble palladium catalyst into insoluble, and catalytically inactive, palladium metal aggregates.[4] While a color change is normal, significant precipitation means your catalyst is crashing out of the catalytic cycle. This is often caused by an insufficient ligand-to-palladium ratio, excessively high temperatures, or inadequate mixing. Consider increasing the ligand loading, lowering the temperature, or choosing a more robust ligand like a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC) to better stabilize the palladium center.[4]
Q4: I'm attempting a Sonogashira coupling with an electron-deficient aryl bromide and I'm getting a lot of alkyne homocoupling (Glaser-Hay reaction). What can I do?
A4: The Glaser-Hay side reaction is a significant issue in copper-cocatalyzed Sonogashira couplings, especially with more challenging substrates.[5] This side reaction is an oxidative homocoupling of the terminal alkyne. For electron-deficient aryl bromides or chlorides, it's often beneficial to switch to copper-free Sonogashira conditions. This eliminates the primary pathway for the Glaser-Hay reaction.[5]
In-Depth Troubleshooting Guides
Guide 1: Low or No Conversion
When faced with a reaction that has low or no conversion, a systematic approach is key. The following decision tree can help guide your troubleshooting process.
Caption: Troubleshooting workflow for low or no conversion.
Detailed Explanations:
-
Reagent and Solvent Quality: The importance of pure, dry, and degassed reagents and solvents cannot be overstated. Water can hydrolyze coupling partners like boronic acids and can also interfere with the catalytic cycle. Oxygen is a known culprit for catalyst decomposition and unwanted side reactions like homocoupling.[6] Even trace impurities in solvents can poison the catalyst.[6]
-
Base Selection: The base plays a critical role, particularly in the transmetalation step of many cross-coupling reactions. For electron-deficient aryl halides, a stronger base may be required to facilitate the reaction. However, excessively strong bases can lead to side reactions. A screening of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often a valuable exercise.[7]
-
Ligand Choice: The ligand is arguably the most important component of the catalytic system. For challenging couplings involving electron-deficient aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[8][9] These ligands promote oxidative addition and stabilize the palladium center, preventing decomposition.[8][9]
Guide 2: Product Decomposition or Side Product Formation
The formation of unexpected products often points to a specific, addressable mechanistic issue.
Common Side Reactions and Solutions
| Observed Side Product | Plausible Cause | Troubleshooting Strategy | Relevant Coupling |
| Protodehalogenation | Premature quenching of the organopalladium intermediate before coupling. | Use a rigorously anhydrous solvent and a non-protic base. | General |
| Aryl Halide Homocoupling | Can occur via a Pd(I) dimer mechanism or disproportionation. | Lower catalyst loading, ensure good stirring. | General |
| β-Hydride Elimination | Occurs when the coupling partner has a β-hydrogen and can form a stable alkene.[10] | Use a coupling partner without β-hydrogens or modify the ligand to disfavor this pathway.[10] | Heck, Suzuki (with alkyl boranes) |
| Reductive Dehalogenation | The aryl halide is reduced to the corresponding arene. | Ensure the absence of adventitious hydride sources. Re-evaluate the base and solvent. | General |
Protocol: Ligand Screening for a Challenging Buchwald-Hartwig Amination
This protocol outlines a systematic approach to screen ligands for the coupling of an electron-deficient aryl chloride with a secondary amine.
-
Setup: In an array of oven-dried reaction vials equipped with stir bars, add the aryl chloride (1.0 equiv), the secondary amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, JohnPhos; 2.5 mol%) in an anhydrous, degassed solvent (e.g., toluene).
-
Reaction Initiation: Add the appropriate volume of the palladium and ligand stock solutions to each reaction vial.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block (e.g., at 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Guide 3: Mechanistic Considerations for Electron-Deficient Systems
Understanding the catalytic cycle is paramount for effective troubleshooting.
Caption: The impact of electron-deficient aryl groups on the catalytic cycle.
-
Oxidative Addition: This is the initial step where the Pd(0) catalyst inserts into the aryl-halide bond. Electron-withdrawing groups on the aryl halide make the carbon atom more electrophilic, generally accelerating this step.[9] This is why aryl chlorides, which are typically less reactive than bromides or iodides, can become viable substrates when sufficiently electron-deficient.[11]
-
Reductive Elimination: This is the final, product-forming step where the new C-C or C-heteroatom bond is formed, and the Pd(0) catalyst is regenerated.[12] This step is often favored by a more electron-rich environment at the palladium center.[3] An electron-deficient aryl group can make the palladium center more electrophilic, thereby increasing the energy barrier for reductive elimination.[1][2] This electronic mismatch is a common reason for failure in these systems.
References
-
Mann, G., & Hartwig, J. F. (2000). Electronic Dependence of C−O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. Journal of the American Chemical Society, 122(31), 7645–7646. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8182-8185. [Link]
-
Aebischer, N., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(52), 13236-13242. [Link]
-
Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic Dependence of C−O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. Journal of the American Chemical Society, 118(43), 10464-10473. [Link]
-
Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 47(12), 4954-4966. [Link]
-
Lebrasseur, N., & Taylor, R. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(10), 2826-2853. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8182-8185. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Saha, A., & Ranu, B. C. (2013). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 69(36), 7651-7681. [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 111(3), 2091-2131. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Carretero, J. C., & Garcia-Ruano, J. L. (2009). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry, 13(14), 1364-1385. [Link]
-
Wikipedia. (n.d.). Reductive elimination. [Link]
-
Poater, A., et al. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Dalton Transactions, 43(33), 12637-12646. [Link]
-
Larsson, M., et al. (2015). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Chemistry–A European Journal, 21(4), 1628-1635. [Link]
-
Smith, A. M., & Nolan, S. P. (2014). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Accounts of Chemical Research, 47(4), 1040-1051. [Link]
-
Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22354-22384. [Link]
-
Jana, R., & Pathak, T. P. (2018). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 57(15), 9031-9041. [Link]
-
Liu, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 687353. [Link]
-
Feng, K., et al. (2024). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Palladium-Catalyzed C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. [Link]
-
Yinjun, Z. (2015). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. Nanyang Technological University. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1494. [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. [Link]
-
Liang, Y., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5303-5321. [Link]
-
Reddy, M. S., & Chen, C. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1619–1626. [Link]
-
OpenOChem Learn. (n.d.). β-Hydride Elimination. [Link]
-
Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22354-22384. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
LibreTexts Chemistry. (2019). Suzuki-Miyaura Coupling. [Link]
-
Liu, W., et al. (2018). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Organic Letters, 20(15), 4593-4596. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649-1655. [Link]
-
Bakherad, M., et al. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 46(36). [Link]
-
Singh, K., & Nolan, S. P. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3929-3933. [Link]
-
Tsuchiya, T., et al. (2022). Shining Visible Light on Reductive Elimination: Acridine–Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids. Journal of the American Chemical Society, 144(42), 19376-19385. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Islam, S. M., et al. (2010). The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. ChemInform, 41(32). [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]
-
Wiley-VCH. (n.d.). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Palladium-Catalyzed Cross-Coupling Reactions. In Sustainable Catalysis (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Reductive elimination - Wikipedia [en.wikipedia.org]
Separation of 2-isomer vs 4-isomer in phenylbutanoic acid synthesis
This is a technical support guide designed for researchers and process chemists dealing with the synthesis and purification of phenylbutanoic acid (PBA).
The guide addresses the two most common interpretations of "2-isomer vs 4-isomer" in this context:
-
Chain Isomerism: Separation of 2-phenylbutanoic acid (
-phenyl) from 4-phenylbutanoic acid ( -phenyl, the API Buphenyl). -
Ring Substitution (Ortho/Para): Separation of 2-(substituted-phenyl) from 4-(substituted-phenyl) butanoic acids (common when starting from substituted benzenes like toluene).
Topic: Troubleshooting Isomer Separation in Phenylbutanoic Acid Synthesis Target Molecule: 4-Phenylbutanoic Acid (4-PBA) Common Impurity: 2-Phenylbutanoic Acid (2-PBA) Version: 2.1 (Current)
Diagnostic Hub: Identify Your Isomer Problem
Before attempting separation, confirm which isomer mixture you are dealing with. The physical properties of the 2- and 4-isomers are distinct but close enough to cause confusion during workup.
Quick Reference Data Table
| Property | 4-Phenylbutanoic Acid (Target) | 2-Phenylbutanoic Acid (Impurity) | Differentiation Strategy |
| Structure | Phenyl group at C4 ( | Phenyl group at C2 ( | NMR (Splitting patterns) |
| Melting Point | 49–51 °C (Solid) | 39–42 °C (Low-melting solid/Oil) | Differential Scanning Calorimetry (DSC) |
| pKa (approx) | ~4.76 (Similar to butyric acid) | ~4.2–4.3 (More acidic due to | pH-Swing Extraction |
| Solubility | Moderate in Hexane/PE | High in Hexane/PE (Lipophilic) | Selective Crystallization |
| HPLC Elution | Elutes Later (C18, Reverse Phase) | Elutes Earlier (More polar carboxyl env.)[1][2][3] | Retention Time |
1H-NMR Diagnostic Check
-
4-PBA: Look for a triplet at
ppm ( ) and a triplet at ppm ( ). The central methylene is a quintet. -
2-PBA: Look for a distinct triplet at
ppm ( ). The shift is significantly downfield due to the alpha-phenyl ring.
Root Cause Analysis: Why is the 2-Isomer Forming?
If you are synthesizing 4-PBA via the Friedel-Crafts Alkylation of Benzene with
Mechanism of Impurity Formation
The reaction relies on the opening of the lactone ring by a Lewis Acid (
-
Ideal Path: Benzene attacks the primary carbocation complex at the
-position 4-PBA . -
Failure Mode (Isomerization): If the temperature is too high or the Lewis Acid is too strong, the complexed carbocation can undergo a 1,2-hydride shift to form a more stable secondary carbocation. Benzene attack at this position yields 3-PBA or, upon further migration, 2-PBA .
Caption: Mechanistic bifurcation in Friedel-Crafts alkylation. High temperatures promote hydride shifts leading to 2- and 3- isomers.
Troubleshooting Guides & Protocols
Protocol A: Selective Crystallization (Primary Method)
Best for: Removing 2-PBA when it constitutes <15% of the mixture. Principle: 4-PBA has a higher lattice energy (mp ~50°C) than 2-PBA. 2-PBA is far more soluble in non-polar solvents at low temperatures.
-
Crude Dissolution: Dissolve the crude acid mixture in Hexane or Petroleum Ether (60-90) at 50°C. Use the minimum amount required to dissolve the solid (approx. 5-7 mL per gram).
-
Seeding: Cool slowly to room temperature. If oiling out occurs (common with high impurity levels), add a seed crystal of pure 4-PBA.
-
Chilling: Move the flask to a fridge (4°C) for 4 hours, then to a freezer (-20°C) overnight.
-
Filtration: Filter the white crystals quickly while cold.
-
Wash: Wash with cold (-20°C) Hexane.
-
Result: The filtrate (mother liquor) will contain the majority of the 2-PBA (oily residue). The filter cake is enriched 4-PBA .
-
Protocol B: pH-Swing Extraction (Fine-Tuning)
Best for: Difficult separations where crystallization yield is too low.
Principle: 2-PBA is slightly more acidic (pKa ~4.3) than 4-PBA (pKa ~4.76) due to the electron-withdrawing phenyl group alpha to the carboxyl. We can exploit this
-
Dissolve: Dissolve 10g of crude mixture in 100mL Ethyl Acetate .
-
Buffer Prep: Prepare a Phosphate/Citrate buffer adjusted strictly to pH 4.4 .
-
Extraction: Wash the organic layer with the pH 4.4 buffer (3 x 50mL).
-
Recovery:
-
Organic Layer: Contains enriched 4-PBA . Dry over
and evaporate. -
Aqueous Layer: Contains enriched 2-PBA . Discard or acidify to pH 1 to recover if needed.
-
FAQ: Common User Issues
Q: My product is oiling out during crystallization. What is wrong? A: This indicates a high concentration of the 2-isomer or residual solvent (benzene). The 2-isomer acts as a solvent, depressing the melting point of the 4-isomer.
-
Fix: Switch to Protocol B (pH Extraction) to reduce the 2-isomer load before attempting crystallization again. Alternatively, use a seed crystal at 35°C before the oil forms.
Q: Can I use distillation to separate them?
A: It is difficult. The boiling points are very close (
Q: I am using Toluene, not Benzene. Does this change the "2 vs 4" logic? A: Yes. If you react Toluene + Succinic Anhydride, you are dealing with Ortho (2-) vs Para (4-) substitution on the ring.
-
Separation: The Para isomer (4-(4-methylphenyl)butanoic acid) is usually much higher melting and less soluble than the Ortho isomer. Simple recrystallization from Ethanol/Water or Toluene usually precipitates the Para isomer exclusively.
Purification Decision Tree
Use this workflow to determine the best purification step for your specific batch.
Caption: Workflow for selecting the appropriate purification method based on impurity levels.
References
-
ChemicalBook. (2025). 4-Phenylbutyric acid Synthesis and Properties. Retrieved from
-
European Patent Office. (2002).[6] EP1404638B1: Synthesis of 4-phenylbutyric acid.[7] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Phenylbutyric acid (1821-12-1).[5][8][9][10] Retrieved from
-
BenchChem. (2025).[4] Technical Guide to Phenylbutanoic Acid Derivatives. Retrieved from
-
ResearchGate. (2004). Efficient resolution of 2-phenylbutyric acid. ARKIVOC 2004 (ii) 64-71.[1] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 2-Oxo-4-phenylbutyric acid | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. KR950013082B1 - (R) -2-hydroxy-4-phenylbutyric acid and preparation and separation method - Google Patents [patents.google.com]
- 8. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 9. Ligandbook (release) Package : 4-Phenylbutanoic acid (PDB code CLT) [ligandbook.org]
- 10. 4-Phenylbutyric acid, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Preventing racemization of 2-(2,4-Difluorophenyl)butanoic acid during workup
Topic: Strategies for Preventing Racemization During Experimental Workup
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Preserving Stereochemical Integrity
Welcome to the technical support guide for 2-(2,4-Difluorophenyl)butanoic acid. As a chiral α-aryl carboxylic acid, maintaining the enantiomeric purity of this compound is paramount for its intended biological and pharmacological applications. Racemization, the conversion of an enantiomerically pure or enriched substance into a 1:1 mixture of both enantiomers, is a significant risk during synthesis and, particularly, during workup procedures.[1][2] This guide provides in-depth answers to common questions, troubleshooting strategies, and validated protocols to help you preserve the stereochemical integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for 2-(2,4-Difluorophenyl)butanoic acid?
A1: Racemization is the process by which a chiral molecule loses its specific three-dimensional arrangement (stereochemistry) at a chiral center, resulting in a mixture of enantiomers.[1] For 2-(2,4-Difluorophenyl)butanoic acid, the chiral center is the carbon atom alpha (α) to the carboxylic acid group. This carbon has an acidic proton. Under certain conditions, this proton can be removed to form a planar, achiral intermediate called an enolate (under basic conditions) or an enol (under acidic conditions).[3][4][5] When this intermediate is reprotonated, the proton can add to either face of the planar structure with equal probability, leading to the formation of both the (R)- and (S)-enantiomers.[3]
This is critically important because, in a biological context, enantiomers of a drug candidate often have vastly different pharmacological, metabolic, and toxicological profiles.[2][6] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, preventing racemization is essential to ensure product safety, efficacy, and batch-to-batch consistency.
Q2: What are the primary factors during workup that can induce racemization of my compound?
A2: The stereochemical stability of 2-(2,4-Difluorophenyl)butanoic acid is primarily threatened by three main factors during workup:
-
pH (Acidity/Basicity): This is the most significant factor. Both strong acids and, more commonly, strong bases can catalyze the formation of the planar enol or enolate intermediate, respectively, which is the direct cause of racemization.[1][3][4] The rate of racemization is often directly proportional to the strength and concentration of the acid or base used.[5][7]
-
Temperature: The rate of racemization is highly dependent on temperature.[6][8] Higher temperatures provide the necessary activation energy for the proton abstraction and enolate/enol formation, accelerating the process. Even with mild bases, prolonged exposure at elevated temperatures can lead to significant loss of enantiomeric purity.
-
Time: The extent of racemization is a kinetic process. The longer your compound is exposed to harsh pH or high-temperature conditions, the more racemization will occur.[1] Workup procedures should be designed to be as efficient as possible.
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: "I am observing significant racemization after performing a basic aqueous extraction to remove impurities."
This is a classic problem. Standard extractions using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic aqueous environment where the deprotonated carboxylate is soluble. However, this environment is highly conducive to α-proton abstraction and subsequent racemization.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for extraction-induced racemization.
Detailed Recommendations:
-
Choice of Base: Avoid strong bases. Use a saturated or 1M solution of sodium bicarbonate (NaHCO₃) or a 0.5M solution of potassium carbonate (K₂CO₃). These are basic enough to deprotonate the carboxylic acid for extraction but are significantly less likely to abstract the α-proton.[5]
-
Temperature Control: Always perform extractions in a jacketed vessel or by immersing your separatory funnel in an ice-water bath. Maintaining a temperature of 0-5 °C dramatically reduces the rate of racemization.[8][9]
-
Minimize Contact Time: Prepare all solutions in advance. Perform the extraction and phase separation swiftly and efficiently. Avoid leaving the mixture unattended, especially when the phases are combined.
Scenario 2: "Can my choice of solvent impact the stereochemical stability of my compound during workup?"
A2: Yes, the solvent can play a subtle but important role. Polar, protic solvents can facilitate racemization by stabilizing the charged intermediates involved in the proton transfer mechanism.[10][11] While you are often constrained by the solvents used in the reaction and extraction (e.g., ethyl acetate, dichloromethane, water), be mindful during solvent swaps or concentration steps.
-
Aprotic vs. Protic Solvents: Aprotic solvents are generally preferred over protic solvents when the compound must be in the presence of a base for any length of time.[10][12]
-
Solvent Polarity: Highly polar solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.[10]
-
Practical Tip: During evaporation (e.g., on a rotovap), avoid excessively high temperatures. It's better to evaporate at a lower temperature for a slightly longer time.
Mechanism Spotlight: Base-Catalyzed Racemization
The primary pathway for racemization of 2-(2,4-Difluorophenyl)butanoic acid in workup is base-catalyzed enolate formation. Understanding this mechanism is key to preventing it.
Caption: Mechanism of base-catalyzed racemization via a planar enolate.
Quantitative Impact of Base and Temperature
To illustrate the importance of choosing the correct conditions, the following table summarizes the expected impact on enantiomeric excess (e.e.) under various workup scenarios.
| Workup Condition | Base (Aqueous) | Temperature | Exposure Time | Expected % e.e. Degradation | Risk Level |
| Scenario A | 1M NaOH | 25 °C (RT) | 30 min | 15-25% | High |
| Scenario B | 1M NaOH | 0 °C | 30 min | 5-10% | Moderate |
| Scenario C | 1M NaHCO₃ | 25 °C (RT) | 30 min | 1-3% | Low |
| Scenario D (Recommended) | 1M NaHCO₃ | 0 °C | <15 min | <1% | Minimal |
Note: Data are illustrative, based on general principles of chemical kinetics. Actual results may vary.
Validated Experimental Protocols
Protocol 1: Racemization-Minimizing Aqueous Workup
This protocol is designed for the extractive workup of a reaction mixture containing 2-(2,4-Difluorophenyl)butanoic acid, aiming to separate it from neutral or basic impurities while preserving its stereochemical integrity.
Materials:
-
Reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C
-
1M Hydrochloric Acid (HCl), pre-chilled to 0-5 °C
-
Brine (saturated NaCl solution), pre-chilled to 0-5 °C
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Cooling: Place the vessel containing the reaction mixture and the separatory funnel in a large ice-water bath and allow them to cool to 0-5 °C.
-
Initial Extraction: Transfer the cold reaction mixture to the cold separatory funnel. Add an equal volume of the pre-chilled saturated NaHCO₃ solution.
-
Mixing & Separation: Gently invert the funnel 3-4 times, venting frequently. Do not shake vigorously , as this can promote emulsification and increase contact time. Allow the layers to separate promptly.
-
Isolate Aqueous Layer: Drain the aqueous layer (containing the sodium salt of your acid) into a chilled flask.
-
Back-Extraction (Optional): To ensure complete recovery, extract the organic layer one more time with a smaller volume of chilled NaHCO₃ solution. Combine the aqueous layers.
-
Acidification: While stirring vigorously in the ice bath, slowly add the pre-chilled 1M HCl to the combined aqueous layers until the pH is ~2. The protonated carboxylic acid will precipitate or can be extracted.
-
Product Extraction: Extract the acidified aqueous layer 2-3 times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Washing & Drying: Combine the organic extracts, wash once with chilled brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporator), keeping the water bath temperature below 30-35 °C.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a method to determine the enantiomeric excess (e.e.) of your final product.
Materials:
-
Sample of 2-(2,4-Difluorophenyl)butanoic acid
-
HPLC-grade Hexane and Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)
-
HPLC system with UV detector (detection at ~254 nm)
Procedure:
-
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation: A typical mobile phase for this class of compounds is a mixture of Hexane and IPA with a small amount of TFA. A good starting point is 95:5 Hexane:IPA + 0.1% TFA.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomers to elute (typically 15-30 minutes).
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
References
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available at: [Link]
-
Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate. Available at: [Link]
- Chapter 3: Racemization, Enantiomerization and Diastereomerization. (2007). Books.
-
19.11: Racemization. (2021). Chemistry LibreTexts. Available at: [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (n.d.). PMC - NIH. Available at: [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (n.d.). ETH Library. Available at: [Link]
-
Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). PMC. Available at: [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications. Available at: [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). PMC - NIH. Available at: [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]
-
Chirality amplification step of temperature cycle-induced deracemization. (2025). RSC Publishing. Available at: [Link]
-
Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. (2020). ACS Publications. Available at: [Link]
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen. Available at: [Link]
-
Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. (2005). PubMed. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. Available at: [Link]
-
Racemization in Drug Discovery. (n.d.). ORCA - Online Research @ Cardiff. Available at: [Link]
-
Solvent effects. (n.d.). Wikipedia. Available at: [Link]
-
The Factors Affecting on Association of Some Carboxylic Acids. (2021). ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Available at: [Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). ACS Publications. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
FTIR Analysis of Fluorinated Carboxylic Acids: A Comparative Technical Guide
Executive Summary: The "Forever Chemical" Spectral Signature
In drug development and environmental monitoring, Fluorinated Carboxylic Acids (FCAs) like Trifluoroacetic Acid (TFA) and Perfluorooctanoic Acid (PFOA) are ubiquitous. TFA is a standard ion-pairing agent in peptide synthesis and HPLC, while PFOA represents the persistent "forever chemical" class (PFAS).
Distinguishing these from non-fluorinated analogs (e.g., Acetic Acid) using FTIR requires more than just looking up a table. It requires understanding the Inductive Effect of fluorine, which dramatically shifts absorption frequencies, and the State of Solvation (Acid vs. Salt), which can completely invert these shifts.
This guide provides a mechanistic comparison of FTIR absorption peaks for FCAs, supported by experimental data and actionable protocols for reliable detection.
Mechanistic Insight: The Fluorine Inductive Effect
To interpret the spectra correctly, one must understand the electronic "tug-of-war" occurring within the molecule.
The Carbonyl (C=O) Shift
Fluorine is the most electronegative element. In FCAs, the fluorine atoms pull electron density through the sigma bonds (Inductive Effect, -I).
-
Electron Withdrawal: Fluorine pulls electrons away from the
-carbon, which in turn pulls from the Carbonyl carbon. -
Bond Strengthening: This electron deficiency shortens and stiffens the C=O bond.
-
Frequency Increase: A stiffer bond vibrates at a higher frequency.
Result: While a standard aliphatic C=O stretch (e.g., Acetic Acid) appears at ~1710 cm⁻¹ , a fluorinated C=O (e.g., TFA) shifts significantly higher, often exceeding 1780 cm⁻¹ .
The "Salt Trap" (Critical for Pharma)
In buffered solutions (common in biological assays), FCAs often exist as carboxylate anions (COO⁻). Resonance delocalization in the anion weakens the C=O character, dropping the frequency to ~1670–1680 cm⁻¹ .
-
Risk:[1] This region overlaps heavily with the Amide I band of proteins, leading to false negatives or misinterpretation of protein secondary structure.
Comparative Spectral Data
The following data compares the spectral signatures of a non-fluorinated standard (Acetic Acid) against Short-Chain (TFA) and Long-Chain (PFOA) fluorinated acids.
Table 1: Key Absorption Frequencies (Condensed Phase/ATR)
| Feature | Acetic Acid (Non-Fluorinated) | Trifluoroacetic Acid (TFA) | Perfluorooctanoic Acid (PFOA) | Mechanistic Cause |
| C=O Stretch (Dimer) | 1710 – 1725 cm⁻¹ | 1775 – 1785 cm⁻¹ | 1705 – 1710 cm⁻¹ (H-bonded)~1760 cm⁻¹ (Free) | F-Induction raises frequency; H-bonding lowers it. |
| C=O Stretch (Salt/COO⁻) | ~1550 – 1610 cm⁻¹ | 1670 – 1680 cm⁻¹ | 1410 – 1420 cm⁻¹ | Resonance delocalization reduces bond order. |
| C-F Stretch Region | N/A | 1100 – 1250 cm⁻¹ (Strong, Broad) | 1100 – 1250 cm⁻¹ (Very Strong, "Helical" modes) | C-F bonds are highly polar, creating intense absorption. |
| O-H Stretch | 2500 – 3300 cm⁻¹(Broad, Dimer) | 2500 – 3300 cm⁻¹(Broad, Dimer) | 2500 – 3300 cm⁻¹(Broad, often weaker) | Strong dimerization via H-bonds.[2][3] |
| Specific Marker | C-H Stretch < 3000 cm⁻¹ | CF₃ @ 1147, 1200 cm⁻¹ | Terminal CF₃ @ 1370 cm⁻¹ | Chain length specific coupling modes. |
Note on PFOA: Long-chain PFAS often form helical structures in the solid state. The band at 1370 cm⁻¹ is a specific marker for the terminal C-C/C-F₃ coupling, distinguishing it from shorter chains.
Diagnostic Logic & Workflow
When analyzing a sample for residual TFA or PFAS contamination, use the following logic tree to assign peaks correctly.
Figure 1: Spectral assignment logic tree for differentiating Free Acid, Salt forms, and Chain Lengths.
Experimental Protocol: The "Dry Film" Method
Measuring volatile FCAs like TFA is challenging because they evaporate rapidly during ATR acquisition. Furthermore, in aqueous solutions, water masks the key regions. The Dry Film Method with Acidification is the gold standard for sensitivity.
Materials
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond ATR (Ge crystal is acceptable but has lower throughput).
-
Reagents: 1M HCl (to convert salts to free acid), Nitrogen purge gas.
Step-by-Step Methodology
-
Sample Preparation (Acidification):
-
If the sample is a buffer or salt (e.g., Sodium Trifluoroacetate), add a stoichiometric excess of 1M HCl.
-
Reason: You must convert the carboxylate (1670 cm⁻¹) back to the free acid (1780 cm⁻¹) to distinguish it from proteins or other matrix components.
-
-
Deposition:
-
Pipette 10–20 µL of the acidified solution onto the center of the ATR crystal.
-
-
Evaporation (The Critical Step):
-
Allow the solvent (water/methanol) to evaporate under a gentle stream of Nitrogen.
-
Observation: As water leaves, the broad O-H stretch of water (3400 cm⁻¹) will recede, revealing the structured O-H dimer band of the FCA.
-
-
Acquisition:
-
Post-Processing:
-
Apply Baseline Correction (concave rubberband method preferred for broad C-F bands).
-
Second Derivative analysis can help resolve the C=O peak if it overlaps with residual protein Amide I bands.
-
Troubleshooting & Artifacts
| Artifact/Issue | Symptom | Solution |
| Water Interference | Massive noise/absorption at 1640 cm⁻¹ (H-O-H bend). | Use the Dry Film method.[5][6] Do not subtract water spectrum digitally; it creates artifacts. Physically remove water via drying. |
| Crystal Etching | Signal degrades over time; background energy drops. | STOP. ZnSe crystals are etched by strong acids like TFA. Use Diamond or Germanium crystals only. |
| Peak Shifting | C=O peak appears at 1670 cm⁻¹ instead of 1780 cm⁻¹. | The sample is neutralized (Salt form).[7] Add HCl to protonate and observe the shift to 1780 cm⁻¹. |
| Volatility | Peak intensity drops during scan. | TFA is volatile. Use a capped ATR press or work quickly with cooled samples. |
References
-
Inductive Effects in Spectroscopy: LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives." Available at: [Link]
-
TFA Protein Complexes: Journal of Materials Science. "Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid." (2020). Available at: [Link]
-
PFOA Spectral Assignments: Environmental Chemistry. "Adsorption of perfluorooctanoic acid and perfluorooctanesulfonic acid to iron oxide surfaces as studied by flow-through ATR-FTIR spectroscopy." (2012). Available at: [Link]
-
Gas Phase vs Condensed Phase: The Journal of Physical Chemistry A. "The Formic Acid−Trifluoroacetic Acid Bimolecule." (2004). Available at: [Link]
-
C-F Region Analysis: Journal of Physical Chemistry B. "Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions." (2008).[8] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. researchgate.net [researchgate.net]
- 5. Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fluorocarbons.org [fluorocarbons.org]
- 8. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: Fragmentation of Difluorophenyl Acids
Executive Summary
Difluorophenyl acids (specifically difluorobenzoic acids, DFBAs) are critical pharmacophores in medicinal chemistry, often serving as bioisosteres to modulate metabolic stability and lipophilicity. However, their structural similarity poses a significant analytical challenge: distinguishing regioisomers (e.g., 2,6-difluoro vs. 3,5-difluoro) requires a nuanced understanding of mass spectrometry (MS) fragmentation physics.
This guide moves beyond basic spectral matching. It compares the fragmentation kinetics of Electron Ionization (EI) and Electrospray Ionization (ESI) , elucidating how the "Ortho Effect" and fluorine positioning dictate diagnostic ion intensity.
Mechanistic Foundations: The Physics of Fragmentation
To interpret the spectra correctly, one must understand the competing forces at play: Resonance Stabilization vs. Steric Inhibition .
The "Ortho Effect" in Mass Spectrometry
In 2,6-difluorobenzoic acid, the two fluorine atoms exert a steric pressure that forces the carboxylic acid moiety out of the plane of the benzene ring.
-
Consequence: This de-conjugation prevents the phenyl ring from stabilizing the radical cation (in EI) or the negative charge (in ESI).
-
Spectral Result: Ortho-isomers typically exhibit a lower abundance of the molecular ion (
) and faster fragmentation compared to their meta/para counterparts (e.g., 3,5-difluorobenzoic acid), where the carboxyl group remains planar and conjugated.
Ionization Mode Comparison
| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS/MS) |
| Primary State | Radical Cation ( | Deprotonated Anion ( |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Key Mechanism | Decarboxylation ( | |
| Isomer Sensitivity | High (Fingerprint region) | Medium (Requires MS/MS optimization) |
Comparative Fragmentation Analysis
Electron Ionization (EI) Pathways (Positive Mode)
The fragmentation of DFBAs under EI is dominated by the stability of the Acylium Ion .
The Pathway:
-
Parent Ion (
, m/z 158): The intact molecule. -
-Cleavage (Loss of
, 17 Da): Generates the difluorobenzoyl cation (Acylium ion, m/z 141). -
Decarbonylation (Loss of
, 28 Da): The acylium ion destabilizes, ejecting CO to form the difluorophenyl cation (m/z 113). -
Ring Disintegration: Loss of
(acetylene) or HF.
Isomer Differentiation (2,6- vs. 3,5-):
-
2,6-Difluoro: The steric bulk weakens the C-C bond between the ring and the carbonyl. Expect a lower relative abundance of the parent ion (158) and a higher ratio of m/z 113 to m/z 141 .
-
3,5-Difluoro: The planar structure stabilizes the acylium ion (m/z 141). The m/z 141 peak is often the base peak or significantly more intense than in the ortho-isomer.
Electrospray Ionization (ESI) Pathways (Negative Mode)
In drug metabolism studies (DMPK), ESI in negative mode is the standard. The primary pathway is Decarboxylation .[1]
The Pathway:
-
Precursor (
, m/z 157): Stable carboxylate anion. -
Product (
, m/z 113): The difluorophenyl anion.
Critical Insight: The collision energy (CE) required to induce decarboxylation varies by isomer. 2,6-difluorobenzoic acid, due to the repulsion between the carboxylate negative charge and the lone pairs of the ortho-fluorines, often decarboxylates at lower collision energies than the 3,5-isomer.
Visualization of Signaling Pathways
EI Fragmentation Workflow (GC-MS)
This diagram illustrates the step-by-step degradation of the molecule in a vacuum.
Caption: EI fragmentation pathway showing the transition from Molecular Ion to Phenyl Cation.
ESI Negative Mode Pathway (LC-MS/MS)
This diagram highlights the decarboxylation mechanism used in Triple Quadrupole (QqQ) transitions.
Caption: ESI(-) pathway focusing on the decarboxylation transition used for MRM quantification.
Experimental Protocols
Protocol A: GC-MS Analysis (Derivatization Required)
Free acids peak poorly on non-polar GC columns. Derivatization to methyl esters is mandatory for sharp peak shapes.
-
Sample Prep: Dissolve 1 mg acid in 100 µL Methanol.
-
Derivatization: Add 100 µL
-Methanol (14%). Incubate at 60°C for 15 mins. -
Extraction: Add 200 µL Hexane and 200 µL water. Vortex. Analyze top Hexane layer.
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Temp Program: 50°C (1 min)
20°C/min 280°C. -
Note: The methyl ester parent ion will be m/z 172 . The loss of methoxy (
, 31 Da) leads to the same m/z 141 acylium ion described above.
-
Protocol B: LC-MS/MS Direct Analysis
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]
-
Correction: For Negative mode, use 5mM Ammonium Acetate (pH 5-6) instead of Formic Acid to enhance ionization of the acid.
-
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
MS Parameters (QqQ):
-
Source: ESI Negative.[1]
-
Capillary: 2.5 kV.
-
MRM Transition: 157.0
113.0.
-
Diagnostic Data Summary
The following table summarizes the key ions observed for Difluorobenzoic Acid (
| Ion Identity | m/z (EI) | m/z (ESI-) | Origin/Mechanism | Diagnostic Value |
| Molecular Ion | 158 | 157 | Parent Molecule | Confirms MW. Weak in Ortho-isomers (EI). |
| Acylium Ion | 141 | N/A | Loss of OH (EI) | Base Peak for Meta/Para isomers. |
| Phenyl Cation | 113 | 113 | Loss of CO (EI) or | High intensity in Ortho-isomers due to instability of acylium. |
| Benzyne-like | 63 | N/A | Ring fragmentation | Low diagnostic value; indicates aromaticity. |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,6-Difluorobenzoic acid. National Institute of Standards and Technology.[2][3] [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Aromatic Acids). [Link]
-
Lebedev, A. T. (2013). Mass Spectrometry of Analytical Derivatives. Wiley.[4] (Discusses Ortho-effects in benzoic acid derivatives). [Link]
Sources
A Comparative Guide to Determining the Crystal Structure of 2-(2,4-Difluorophenyl)butanoic Acid: Experimental and Computational Approaches
For researchers and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This knowledge, derived from its crystal structure, dictates its physicochemical properties, informs structure-activity relationships (SAR), and is critical for formulation and patent protection. This guide provides an in-depth comparison of the primary methodologies for determining the crystal structure of a small organic molecule, using 2-(2,4-Difluorophenyl)butanoic acid as a case study. We will explore the "gold standard" of Single-Crystal X-ray Diffraction (SCXRD), the practical alternative of Powder X-ray Diffraction (PXRD), and the increasingly powerful in silico approach of Crystal Structure Prediction (CSP).
The Challenge: Elucidating the Solid-State Structure
2-(2,4-Difluorophenyl)butanoic acid is a small organic molecule whose solid-state conformation, intermolecular interactions, and packing arrangement are not publicly documented in crystallographic databases like the Cambridge Structural Database (CSD).[1][2][3] A researcher tasked with its solid-state characterization must therefore decide on the most appropriate analytical strategy. The choice of method depends on the availability of high-quality single crystals, the amount of sample, and the specific information required.
Methodology Comparison: SCXRD vs. PXRD vs. CSP
The three primary approaches to determining the crystal structure are compared below. The choice of which to pursue is often sequential, starting with the most definitive method, SCXRD.
| Methodology | Principle | Sample Requirement | Information Yield | Primary Application |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single, well-ordered crystal.[4][5][6] | High-quality single crystal (ideally 30-300 microns), free of defects.[4][5] | Unambiguous 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and packing diagrams.[4][7] | Definitive molecular and crystal structure determination. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline (powder) sample.[8][9] | Bulk powder sample (~200 mg), can be a mixture of crystalline and amorphous material.[8] | Phase identification, unit cell parameters, and crystallite size. Structure solution is possible but challenging for organic molecules.[8][10][11] | Quality control, polymorph screening, and analysis of materials that do not form single crystals. |
| Crystal Structure Prediction (CSP) | Computational algorithms to predict stable crystal structures based on the molecular formula.[12] | Only the 2D chemical structure is required. | A ranked list of plausible, low-energy crystal structures. | Guiding experimental work, understanding polymorphism, and for molecules that are difficult to crystallize. |
Approach 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for obtaining a detailed and unambiguous three-dimensional structure of a molecule.[13] The process, however, is entirely dependent on the successful growth of high-quality single crystals.
Workflow for SCXRD Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Experimental Protocol: Crystallization of 2-(2,4-Difluorophenyl)butanoic Acid
The primary bottleneck in SCXRD is obtaining suitable crystals.[13] For a carboxylic acid like the topic compound, hydrogen bonding will play a significant role in the crystallization process.
-
Material Purification: Ensure the purity of 2-(2,4-Difluorophenyl)butanoic acid is >95% to avoid impurities inhibiting crystal growth.
-
Solvent Selection: The choice of solvent is critical.[14] The compound should be soluble, but not excessively so. A solvent system that allows for slow supersaturation is ideal.
-
Initial Screening: Test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Rationale: For a carboxylic acid, polar, hydrogen-bond-donating or -accepting solvents are often good starting points.
-
-
Crystallization Method Selection:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone) to near-saturation in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks.[14][15] This is often the simplest and most effective starting method.
-
Vapor Diffusion: This technique requires a binary solvent system where the compound is soluble in one (the solvent) and insoluble in the other (the anti-solvent).[16]
-
Dissolve the compound in a small volume of a higher-boiling-point solvent (e.g., dimethylformamide) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a lower-boiling-point anti-solvent (e.g., diethyl ether).
-
The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.[16]
-
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization.[17]
-
Data Collection and Analysis
Once a suitable crystal (optically clear, with sharp edges, and of appropriate size) is obtained, it is mounted on a diffractometer.[4][5] An X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[4][6] This pattern contains information about the arrangement of atoms within the crystal. Sophisticated software is then used to solve the "phase problem" and generate an electron density map, from which the positions of the atoms can be determined and the structure refined.[5]
Approach 2: The Pragmatic Alternative - Powder X-ray Diffraction (PXRD)
When single crystals cannot be obtained, PXRD provides valuable information from a polycrystalline sample.[8] While typically not used for ab initio structure determination of organic molecules, it is an essential tool for material characterization.[8][18]
Workflow for PXRD Analysis
Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.
Experimental Protocol: PXRD of 2-(2,4-Difluorophenyl)butanoic Acid
-
Sample Preparation: A small amount of the solid material (typically 100-200 mg) is gently ground to a fine, homogeneous powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.[8]
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam while the detector scans through a range of angles (2θ) to record the intensity of the diffracted X-rays. The result is a diffractogram, a plot of intensity versus 2θ.
-
Data Analysis:
-
Phase Identification: The resulting diffractogram is a "fingerprint" of the crystalline phase. It can be compared to databases to identify known phases or to confirm batch-to-batch consistency.
-
Structure Determination: For organic molecules, solving a structure from powder data alone is challenging due to peak overlap.[18] However, methods like the "direct-space strategy" can be employed, especially when combined with computational modeling.[10][11][19]
-
Approach 3: The In Silico Strategy - Crystal Structure Prediction (CSP)
When experimental approaches fail or are impractical, computational methods can predict the most likely crystal structures.[12][20] CSP has become a powerful tool in materials science and pharmaceutical development.
Workflow for Crystal Structure Prediction
Sources
- 1. scolary.com [scolary.com]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. X-ray single-crystal diffraction | FZU [fzu.cz]
- 7. improvedpharma.com [improvedpharma.com]
- 8. mcgill.ca [mcgill.ca]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. PPXRD - Abstract Submission Form [icdd.com]
- 11. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unifr.ch [unifr.ch]
- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 17. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy -ORCA [orca.cardiff.ac.uk]
- 20. arxiv.org [arxiv.org]
A Comparative Guide to the Melting Point Determination of 2-(2,4-Difluorophenyl)butanoic Acid
For researchers, scientists, and professionals in drug development, the accurate characterization of a novel chemical entity is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial indicator of purity and identity.[1][2] This guide provides an in-depth comparison of established methodologies for determining the melting point of 2-(2,4-Difluorophenyl)butanoic acid, a compound of interest in medicinal chemistry. While a definitive melting point for this specific molecule is not widely published, this document will serve as a practical guide to its experimental determination, comparing the utility, precision, and underlying principles of various techniques.
The importance of selecting an appropriate method for melting point determination cannot be overstated, as it directly impacts the reliability of physicochemical data, which is a cornerstone of regulatory submissions and quality control in the pharmaceutical industry.[3][4][5] This guide will explore the capillary method, Differential Scanning Calorimetry (DSC), and the Kofler hot-bench technique, providing not just procedural steps but also the scientific rationale behind them.
The Significance of Melting Point in Pharmaceutical Development
In the pharmaceutical industry, melting point determination is a critical analytical method for several reasons:
-
Purity Assessment: A pure crystalline solid typically exhibits a sharp, well-defined melting point. The presence of impurities will generally cause a depression and broadening of the melting range.[1][6]
-
Compound Identification: The melting point is a characteristic physical property that can aid in the identification of a compound when compared to a known standard.
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a drug substance can have distinct melting points, which can significantly impact its stability, solubility, and bioavailability.
Comparative Analysis of Melting Point Determination Methodologies
The choice of method for melting point determination depends on factors such as the required accuracy, the amount of sample available, and the stage of drug development. Here, we compare three widely used techniques.
| Method | Principle | Sample Requirement | Throughput | Precision | Key Advantages | Limitations |
| Capillary Method | Visual detection of the phase transition from solid to liquid of a sample packed in a capillary tube and heated in a controlled block or oil bath. | Small (2-3 mg) | Low to Medium (can be automated) | Good | Cost-effective, simple to perform, and widely accepted by pharmacopeias.[7][8] | Subjective visual determination, requires careful sample packing, and can be time-consuming for high throughput. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. | Very Small (1-5 mg) | Medium to High (autosamplers available) | High | Highly accurate and reproducible, provides additional thermodynamic information (enthalpy of fusion), and is less subjective than visual methods. | Higher initial instrument cost, requires more specialized operator training. |
| Kofler Hot-Bench | A substance is placed on a metal strip with a linear temperature gradient. The point at which the substance melts indicates its melting temperature.[9] | Very Small | High | Moderate | Rapid determination, useful for screening multiple samples simultaneously.[9] | Less precise than capillary or DSC methods, not suitable for official pharmacopeial analysis. |
Experimental Protocols
Capillary Melting Point Determination (Apparatus I as per USP <741>)
The capillary method is a long-established and widely accepted technique for melting point determination.[7][8] Its reliability hinges on proper sample preparation and a controlled heating rate to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
Protocol:
-
Sample Preparation:
-
Ensure the 2-(2,4-Difluorophenyl)butanoic acid sample is thoroughly dried and finely powdered to ensure uniform packing and efficient heat transfer.[2]
-
Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[7]
-
Pack the sample into the closed end of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2.5-3.5 mm.[8]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure accurate determination.[8][10]
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.
-
Workflow for Capillary Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC offers a more objective and highly precise method for determining the melting point.[8] It measures the heat absorbed by the sample during melting, providing a detailed thermogram of the process.
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 2-(2,4-Difluorophenyl)butanoic acid into a clean DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup and Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to ramp the temperature at a controlled rate, typically 10°C/minute, under an inert nitrogen atmosphere.
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The melting point is typically reported as the onset temperature of the melting endotherm, which represents the temperature at which melting begins. The peak temperature and enthalpy of fusion can also be determined from the thermogram.
-
Workflow for Differential Scanning Calorimetry (DSC)
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Kofler Hot-Bench Method
The Kofler hot-bench provides a rapid means for determining an approximate melting point and is particularly useful for screening purposes.[9]
Protocol:
-
Instrument Calibration:
-
Ensure the Kofler hot-bench is calibrated using a set of certified melting point standards.
-
-
Sample Application and Measurement:
-
Place a few crystals of 2-(2,4-Difluorophenyl)butanoic acid directly onto the surface of the heated metal strip.
-
Gently move the crystals along the temperature gradient from the cooler end to the hotter end.
-
Observe the sharp line of demarcation between the solid and the molten substance.
-
Use the pointer to read the temperature on the calibrated scale corresponding to this line. This is the melting point.
-
Workflow for Kofler Hot-Bench Method
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. uspbpep.com [uspbpep.com]
- 8. thinksrs.com [thinksrs.com]
- 9. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [store.astm.org]
- 10. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
